molecular formula C6H5BrClN B079519 2-Bromo-3-chloroaniline CAS No. 96558-73-5

2-Bromo-3-chloroaniline

Cat. No.: B079519
CAS No.: 96558-73-5
M. Wt: 206.47 g/mol
InChI Key: JHHMLFBYFNAPDZ-UHFFFAOYSA-N
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Description

2-Bromo-3-chloroaniline is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHMLFBYFNAPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474294
Record name 2-bromo-3-chloroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96558-73-5
Record name 2-bromo-3-chloroaniline
Source EPA DSSTox
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Record name 2-Bromo-3-chloroaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2-Bromo-3-chloroaniline (CAS Number 96558-73-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-chloroaniline is a halogenated aromatic amine that serves as a key building block in organic synthesis.[1][2] Its unique substitution pattern, featuring both bromine and chlorine atoms on the aniline ring, provides versatile reactivity for the construction of complex molecules. This guide offers a comprehensive overview of its properties, synthesis, analytical characterization, and applications, with a focus on its role in pharmaceutical and agrochemical research and development.[3]

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference(s)
CAS Number 96558-73-5[4]
Molecular Formula C₆H₅BrClN[4]
Molecular Weight 206.47 g/mol [4]
Melting Point 41-43 °C[4]
Boiling Point 277 °C[4]
Density 1.722 g/cm³[4]
Flash Point 122 °C[4]
Appearance Crystalline solid[4]
Solubility Soluble in organic solvents such as dichloromethane.[4]

Synthesis

A common synthetic route to this compound involves the deprotection of a carbamate precursor.

Experimental Protocol: Synthesis from tert-butyl (2-bromo-3-chlorophenyl)carbamate[4]

Materials:

  • tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g)

  • Dichloromethane (DCM, 20 mL)

  • Trifluoroacetic acid (TFA, 10 mL)

  • Water (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (2-bromo-3-chlorophenyl)carbamate in dichloromethane in a suitable reaction vessel.

  • Add trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Concentrate the reaction solution using a rotary evaporator.

  • Add water to the concentrated residue.

  • Extract the aqueous mixture with dichloromethane (2 x 20 mL).

  • Separate the organic phase and wash it sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase to yield this compound as a solid.

Expected Yield: Approximately 77% (0.2 g).

G cluster_synthesis Synthesis of this compound Start tert-butyl (2-bromo-3-chlorophenyl)carbamate Step1 Dissolve in DCM Start->Step1 Step2 Add TFA Stir at RT for 3h Step1->Step2 Step3 Concentrate Step2->Step3 Step4 Aqueous Workup (H2O, DCM extraction, NaHCO3 wash, NaCl wash) Step3->Step4 Step5 Dry over Na2SO4 Step4->Step5 Step6 Concentrate Step5->Step6 End This compound Step6->End

Figure 1. Synthetic workflow for this compound.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. A combination of spectroscopic techniques is typically employed.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [6][7]

  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[8] Filter the solution through a small plug of glass wool to remove any particulate matter.[8]

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum.

¹H NMR Data (400 MHz, CDCl₃): [4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.03-6.99m1HAromatic CH
6.85-6.83d (J = 8.0 Hz)1HAromatic CH
6.65-6.63d (J = 8.0 Hz)1HAromatic CH
4.25s2HNH₂

¹³C NMR Data (Predicted): While experimental data for this compound is not readily available, predicted chemical shifts for the aromatic carbons would be in the range of 110-150 ppm. The carbon attached to the amino group would be the most deshielded, while the carbons bearing the bromine and chlorine atoms would also show distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method) [7]

  • Sample Preparation: Grind 1-2 mg of solid this compound into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.

  • Pellet Formation: Transfer the mixture to a pellet-forming die and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands: [5][9]

Wavenumber (cm⁻¹)Functional Group
3400-3300N-H stretch (amine)
3100-3000Aromatic C-H stretch
1620-1580Aromatic C=C stretch
1300-1200C-N stretch
Below 800C-Br and C-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.[5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [7][10]

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).

    • Oven Program: A temperature ramp appropriate for the separation of halogenated anilines.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Expected Mass Spectrum: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl).

G cluster_analysis Analytical Workflow Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR GCMS GC-MS Sample->GCMS Structure Structural Confirmation NMR->Structure IR->Structure GCMS->Structure Purity Purity Assessment GCMS->Purity G cluster_drug_discovery Role in Antifibrotic Drug Discovery Start This compound Synthesis Multi-step Synthesis Start->Synthesis Product Pirfenidone Derivative Synthesis->Product Target p38 MAPK Signaling Pathway Product->Target Effect Inhibition of Fibrosis Target->Effect

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 2-Bromo-3-chloroaniline, with a specific focus on its melting and boiling points. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Overview

This compound is a di-halogenated aromatic amine. Its chemical structure, featuring a bromine and a chlorine atom on the aniline ring, influences its physical and chemical characteristics. These properties are critical for its application in various chemical syntheses, including its use as an intermediate in the creation of more complex molecules.

Physical Properties

The primary physical characteristics of this compound are summarized in the table below. These values are essential for determining appropriate reaction conditions, purification methods, and storage requirements.

Physical PropertyValueCitations
Melting Point 41-43 °C[1][2]
Boiling Point 277 °C[1][2]
Physical Form Solid

General Experimental Protocols

While specific, detailed experimental protocols for the determination of the melting and boiling points of this compound are not extensively published in publicly accessible literature, the values presented are consistent with standard analytical methodologies employed in physical chemistry. Below are descriptions of the general procedures used for such determinations.

3.1. Melting Point Determination

The melting point of a solid is typically determined using one of the following standard methods:

  • Capillary Method: A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner within a melting point apparatus, often in a heated oil or metal block. The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. As the sample undergoes a phase transition, such as melting, a change in heat flow is detected. The peak of the endothermic curve corresponds to the melting point.

3.2. Boiling Point Determination

The boiling point of a liquid is determined at a specific atmospheric pressure. Standard methods include:

  • Distillation: The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively boils and condenses, is recorded as the boiling point.

  • Siwoloboff Method (Micro Boiling Point): This technique is suitable for small sample quantities. A small amount of the substance is placed in a fusion tube, and a sealed capillary tube is inverted within it. The assembly is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon slight cooling, the liquid just begins to enter the capillary, is taken as the boiling point.

Logical Relationship of Physical Properties

The following diagram illustrates the hierarchical relationship of the physical properties discussed in this guide.

G A This compound B Physical Properties A->B C Melting Point (41-43 °C) B->C D Boiling Point (277 °C) B->D E Physical Form (Solid) B->E

Hierarchical view of this compound's physical properties.

References

Spectroscopic data for 2-Bromo-3-chloroaniline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-chloroaniline (CAS No. 96558-73-5). Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.03-6.99m1HAr-H
6.85-6.83d1HAr-H
6.65-6.63d1HAr-H
4.25s2H-NH₂

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

¹³C NMR Data
Infrared (IR) Spectroscopy Data

Specific experimental IR data for this compound is not widely published. The characteristic absorption bands for this compound are expected to include N-H stretching of the amine group, C-H stretching of the aromatic ring, C=C stretching of the aromatic ring, and absorptions for the C-Br and C-Cl bonds.

Wavenumber (cm⁻¹)Functional Group
~3400-3300N-H Stretch (Amine)
~3100-3000C-H Stretch (Aromatic)
~1600C=C Stretch (Aromatic)
~1300C-N Stretch
Below 1000C-Br, C-Cl Stretch
Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺205.93668
[M+Na]⁺227.91862
[M-H]⁻203.92212
[M]⁺204.92885

Experimental Protocols

The following sections detail the generalized experimental protocols for the acquisition of the spectroscopic data.

Synthesis of this compound

The compound can be synthesized from tert-butyl (2-bromo-3-chlorophenyl)carbamate. To a solution of the carbamate in dichloromethane, trifluoroacetic acid is added, and the mixture is stirred at room temperature. After concentration, the residue is worked up with water and dichloromethane. The organic phase is washed, dried, and concentrated to yield this compound.[1]

NMR Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a similar sample preparation is used, and the spectrum is acquired on a spectrometer operating at a corresponding frequency (e.g., 100 MHz).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis can be performed using an electron ionization (EI) source coupled to a mass analyzer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio. The distinct isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic pattern of peaks for the molecular ion and fragment ions containing these halogens.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data ¹H and ¹³C NMR Spectra - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Spectrum - Functional Group  Identification IR->IR_Data MS_Data Mass Spectrum - Molecular Ion Peak - Fragmentation Pattern - Isotopic Distribution MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

Solubility of 2-Bromo-3-chloroaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromo-3-chloroaniline, a substituted aromatic amine of interest in chemical synthesis and drug development. Due to the current absence of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, offers a qualitative assessment in common organic solvents, and details standardized experimental protocols for its quantitative determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to assess the solubility of this compound for applications in synthesis, purification, and formulation.

Introduction

This compound (CAS No: 96558-73-5) is a halogenated aromatic amine with a molecular weight of 206.47 g/mol .[1] Its structure, featuring a benzene ring substituted with bromine, chlorine, and an amino group, imparts a nonpolar character.[1] Understanding the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, particularly for reaction setup, product purification through crystallization, and in the formulation of drug products.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. For researchers requiring this information, experimental determination is necessary. The following table is provided as a template for recording and presenting such data.

Table 1: Quantitative Solubility of this compound in Organic Solvents (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol
Ethanol
Acetone
Dichloromethane
Ethyl Acetate
Toluene
Hexane

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of this compound's solubility can be inferred from its molecular structure. The presence of two halogen atoms and a benzene ring suggests a significant nonpolar character. The amino group provides some capacity for hydrogen bonding.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While the amino group can engage in hydrogen bonding with these solvents, the overall nonpolar nature of the molecule, due to the halogenated benzene ring, may limit high solubility. A related isomer, 4-bromo-3-chloroaniline, is reported to be soluble in methanol and ethanol.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): Good solubility is anticipated in these solvents. Dichloromethane is mentioned as a solvent in the synthesis of this compound.[1] 4-Bromo-3-chloroaniline also shows solubility in acetone and dichloromethane.[2]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is likely to be moderate in toluene and low in non-aromatic, non-polar solvents like hexane, due to the aromatic nature of the solute.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely recognized and reliable technique.[3]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Equilibrium Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The concentration of the solute in the solution should be monitored over time to confirm that it has reached a plateau.[4]

  • Sample Collection and Preparation: Once equilibrium is established, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Analysis: Accurately dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.[3] A calibration curve prepared with standard solutions of known concentrations should be used for quantification.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) from the measured concentration and the dilution factor.

Analytical Methods

The choice of analytical method is critical for accurate solubility determination.

  • High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying the concentration of the solute. It can also separate the analyte from any potential impurities.[3]

  • UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present. A wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis & Calculation A Weigh excess This compound B Add to known volume of solvent in vials A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Cease agitation, allow to settle C->D E Withdraw supernatant D->E F Filter supernatant (e.g., 0.45 µm filter) E->F G Dilute sample accurately F->G H Analyze by HPLC or UV-Vis spectroscopy G->H I Quantify using calibration curve H->I J Calculate solubility I->J

Fig. 1: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to 2-Bromo-3-chloroaniline: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information regarding the molecular weight and chemical formula of 2-Bromo-3-chloroaniline, a compound of interest for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound is a substituted aniline derivative containing both bromine and chlorine atoms on the phenyl ring. Its fundamental chemical properties are summarized below.

Data Presentation

The molecular formula and weight of this compound are presented in the following table for clarity and quick reference.

PropertyValue
Chemical Formula C6H5BrClN[1][2][3][4][5]
Molecular Weight 206.47 g/mol [2][4]
Monoisotopic Mass 204.9294 Da[3]

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name and its corresponding molecular formula and weight.

G This compound This compound Molecular_Formula Molecular Formula This compound->Molecular_Formula Molecular_Weight Molecular Weight This compound->Molecular_Weight C6H5BrClN C6H5BrClN Molecular_Formula->C6H5BrClN 206.47_g_mol 206.47 g/mol Molecular_Weight->206.47_g_mol

Caption: Relationship between this compound and its properties.

References

In-Depth Technical Guide: Material Safety Data Sheet for 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2-Bromo-3-chloroaniline (CAS No. 96558-73-5). The information is compiled and synthesized from various sources to ensure a thorough understanding of the handling, storage, and emergency procedures related to this compound.

Section 1: Chemical Identification and Physical Properties

This compound is a halogenated aromatic amine. Its chemical structure and key physical and chemical properties are summarized below.

PropertyValueSource
Chemical Name This compoundECHEMI[1]
Synonyms 2-bromo-3-chlorobenzenamine, (2-Bromo-3-chlorophenyl)amineChemicalBook[2], ECHEMI[1]
CAS Number 96558-73-5ChemicalBook[2]
Molecular Formula C₆H₅BrClNChemicalBook[2]
Molecular Weight 206.47 g/mol ChemicalBook[2]
Appearance SolidSigma-Aldrich
Melting Point 41-43°CECHEMI[1]
Boiling Point 277°CECHEMI[1]
Density 1.7 ± 0.1 g/cm³ECHEMI[1]
Flash Point 122°CECHEMI[1]
InChI Key JHHMLFBYFNAPDZ-UHFFFAOYSA-NSigma-Aldrich
SMILES String NC1=CC=CC(Cl)=C1BrSigma-Aldrich

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and associated precautionary statements are detailed below.

Hazard ClassificationCodeDescriptionSource
Acute Toxicity, Oral Category 4Harmful if swallowedSigma-Aldrich
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich
Signal Word WarningSigma-Aldrich
Hazard Statements H302Harmful if swallowedSigma-Aldrich
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P312, P304+P340, P305+P351+P338, P312, P321, P322, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501A comprehensive set of precautions for handling, storage, and disposal.ECHEMI[1][3]

Section 3: First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken.

Exposure RouteFirst-Aid MeasuresSource
Ingestion If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth.ECHEMI[3]
Inhalation Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.ECHEMI[3]
Skin Contact Wash off with soap and plenty of water. Consult a physician.ECHEMI[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.ECHEMI[3]

Section 4: Fire-Fighting Measures

AspectRecommendationSource
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.ECHEMI[3]
Specific Hazards No data available.ECHEMI[3]
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.ECHEMI[3]

Section 5: Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

AspectGuidelinesSource
Handling Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.ECHEMI[3]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.ECHEMI[3]
Incompatible Materials Strong oxidizing agents.Fisher Scientific[4]

Section 6: Personal Protective Equipment

Appropriate personal protective equipment (PPE) must be worn when handling this chemical.

PPE TypeSpecificationsSource
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).ECHEMI[3]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves.ECHEMI[3], Angene Chemical[5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.ECHEMI[3]

Section 7: Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound is limited. The available information is presented below.

Data PointValueSource
Acute Oral Toxicity Category 4Sigma-Aldrich
Carcinogenicity No information available.Fisher Scientific[4]
Teratogenicity No information available.Fisher Scientific[4]
Ecological Information Do not let the chemical enter drains. Discharge into the environment must be avoided.ECHEMI[3]

Experimental Protocols

G cluster_prep Preparation Phase cluster_dose Dosing and Observation cluster_analysis Analysis and Reporting a Acclimatize Animals (e.g., rats, 5-7 days) b Fast Animals Overnight (food, not water) a->b c Prepare Dosing Formulations (this compound in vehicle) b->c d Administer Single Oral Dose (gavage) c->d e Observe for Clinical Signs (continuously for first 4 hours, then periodically for 14 days) d->e f Record Body Weights d->f g Necropsy of all Animals (at end of study) f->g h Analyze Mortality Data g->h i Determine LD50 Cut-off Value h->i

Caption: Generalized workflow for an acute oral toxicity study (OECD 423).

Logical Flow of Safety Information

The following diagram illustrates the logical relationship of key safety information, from identification to disposal, for this compound.

cluster_id Identification cluster_hazard Hazard Assessment cluster_handling Safe Handling & Storage cluster_emergency Emergency Procedures cluster_disposal Disposal A This compound (CAS: 96558-73-5) B GHS Classification: Acute Tox. 4 (Oral, H302) A->B C Engineering Controls (Ventilation) B->C E Storage: Cool, Dry, Well-ventilated B->E D Personal Protective Equipment (Gloves, Goggles, Respirator) C->D F First Aid Measures (Skin, Eyes, Ingestion, Inhalation) C->F I Dispose of contents/container in accordance with local regulations E->I G Fire Fighting (Dry chemical, CO2) F->G H Accidental Release (Contain and collect) G->H H->I

Caption: Logical flow of safety procedures for this compound.

References

The Synthetic Utility of 2-Bromo-3-chloroaniline: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

In the landscape of modern organic synthesis, the strategic construction of complex molecular architectures is paramount, particularly within the realms of pharmaceutical and materials science. The selection of versatile and highly functionalized starting materials is a critical determinant of synthetic efficiency and success. 2-Bromo-3-chloroaniline (CAS: 96558-73-5), a di-halogenated aromatic amine, has emerged as a powerful and versatile building block. Its unique substitution pattern, featuring an amine group for nucleophilic reactions and two distinct halogen atoms (bromine and chlorine) with differential reactivity, offers chemists a precise toolkit for sequential and site-selective modifications. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in palladium-catalyzed cross-coupling reactions and the synthesis of novel heterocyclic compounds.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis.

PropertyValue
CAS Number 96558-73-5
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Melting Point 41-43 °C
Boiling Point 277 °C
Density 1.722 g/cm³
Appearance Light to dark brown crystalline solid
pKa 1.48 ± 0.10 (Predicted)
SMILES C1(N)=CC=CC(Cl)=C1Br

Data sourced from various chemical suppliers and databases.[1][2]

Key Applications in Organic Synthesis

The synthetic versatility of this compound stems from the presence of three distinct reactive sites: the amino group, the bromine atom, and the chlorine atom. This allows for a wide array of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds in this compound are prime sites for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[3][4] A critical aspect of this substrate is the differential reactivity of the C-Br and C-Cl bonds. The carbon-bromine bond is weaker and thus more susceptible to oxidative addition to a palladium(0) center than the more robust carbon-chlorine bond.[4] This reactivity difference enables selective functionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.

Common cross-coupling reactions involving this substrate include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with organoboron compounds.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

  • Heck Reaction: C-C bond formation with alkenes.

  • Sonogashira Coupling: C-C bond formation with terminal alkynes.

G cluster_cycle General Pd Cross-Coupling Cycle cluster_reactants Reactants pd0 Pd(0) Catalyst pdi Oxidative Addition Intermediate (Ar-Pd(II)-X) pd0->pdi Oxidative Addition pdii Transmetalation Intermediate (Ar-Pd(II)-R) pdi->pdii Transmetalation (with R-M) product Coupled Product (Ar-R) pdii->product Reductive Elimination product->pd0 Catalyst Regeneration aniline This compound (Ar-X, where X=Br) aniline->pdi partner Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-H) partner->pdii

Caption: General workflow of a Palladium-catalyzed cross-coupling reaction.

Synthesis of Heterocyclic Compounds

Substituted anilines are foundational precursors for the synthesis of a vast array of heterocyclic compounds. This compound can be employed in condensation and cyclization reactions to build complex scaffolds. For instance, related bromo-chloroanilines are used to synthesize quinoxalinones, benzothiadiazepines, and other structures of pharmaceutical interest.[5] The amino group can act as a nucleophile to react with carbonyls or other electrophiles, initiating cyclization pathways.

Experimental Protocols

The following sections provide detailed, generalized methodologies for key reactions, which can be adapted by researchers as a starting point.

Protocol 1: Suzuki-Miyaura Coupling (Selective at C-Br)

This protocol describes a typical procedure for the selective coupling at the more reactive C-Br position.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (0.005 mmol, 0.5 mol%)

  • Potassium carbonate (2.0 mmol)

  • Dimethoxyethane (DME) or another suitable solvent (5 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(aryl)-3-chloroaniline.[6]

G cluster_reactivity C-X Bond Reactivity cluster_conditions Reaction Conditions title Relative Reactivity in Pd-Catalyzed Cross-Coupling cbr C-Br Bond ccl C-Cl Bond milder Milder Conditions (Lower Temp, Faster Rate) cbr->milder Favors harsher Harsher Conditions (Higher Temp, Slower Rate) ccl->harsher Requires

Caption: Logical relationship of C-Br vs. C-Cl reactivity.

Protocol 2: Synthesis of this compound

This protocol details the deprotection of a carbamate to yield the title compound.[1]

Materials:

  • tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g)

  • Dichloromethane (DCM, 20 mL)

  • Trifluoroacetic acid (TFA, 10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (2-bromo-3-chlorophenyl)carbamate in dichloromethane in a round-bottom flask.

  • Add trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Concentrate the reaction solution using a rotary evaporator.

  • Add water (10 mL) to the concentrated residue.

  • Extract the mixture with dichloromethane (2 x 20 mL).

  • Separate the organic phase and wash it sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a solid.[1] The reported yield for this specific procedure is 77%.[1]

Quantitative Data Summary

While specific yield data for this compound is sparse without access to proprietary research, data from analogous compounds illustrates the general trends in reactivity. The following table provides representative yields for Suzuki-Miyaura coupling, highlighting the enhanced reactivity of aryl bromides over chlorides.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
3-BromoanilinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DME8012~90-95%
3-ChloroanilinePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene10024~75-85%

This data is representative and adapted from literature on similar substrates to illustrate the reactivity trend.[6]

Conclusion

This compound is a high-value intermediate for organic synthesis, offering multiple, differentially reactive sites for molecular elaboration. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where the C-Br bond can be selectively functionalized under milder conditions than the C-Cl bond, enabling sequential synthetic strategies. This strategic advantage, coupled with its role as a precursor to complex heterocyclic systems, positions this compound as an indispensable tool for researchers and professionals in drug development and materials science. Continued exploration of its reactivity will undoubtedly lead to novel and efficient synthetic pathways for next-generation molecules.

References

An In-depth Technical Guide to 2-Bromo-3-chloroaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-3-chloroaniline is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both bromine and chlorine atoms on the aniline ring, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide offers a comprehensive overview of this compound, including its commercial availability, physicochemical properties, synthesis, and key applications in medicinal chemistry and agrochemical development, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. The compound is available in quantities ranging from grams to kilograms to meet the needs of both laboratory-scale research and larger-scale production.

SupplierPurityAvailable Quantities
AbacipharmTech98%25g, 100g
ChemicalBook-250mg, 500mg, 1g, 5g, 10g, 25g, 100g, 300g, 400g, 500g, 1kg
BLD Pharm--
Sigma-Aldrich--
Epoch Labs (via IndiaMART)99% (Lab Grade)Loose
PVR Life Sciences (via IndiaMART)98%5kg

Note: The availability and listed purity from suppliers may vary. It is recommended to request a certificate of analysis for lot-specific data.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, reaction setup, and analytical characterization.

PropertyValue
CAS Number 96558-73-5
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol [1]
Appearance Light to dark brown crystalline solid[1]
Melting Point 41-43 °C[1]
Boiling Point 277 °C[1]
Density 1.722 g/cm³[1]
Flash Point 122 °C[1]
Solubility Soluble in organic solvents.
¹H NMR (400 MHz, CDCl₃) δ 7.03-6.99 (m, 1H), 6.85-6.83 (d, J = 8.0 Hz, 1H), 6.65-6.63 (d, J = 8.0 Hz, 1H), 4.25 (s, 2H)[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the deprotection of a carbamate-protected precursor.[1]

Experimental Protocol: Synthesis from tert-butyl (2-bromo-3-chlorophenyl)carbamate

Materials:

  • tert-butyl (2-bromo-3-chlorophenyl)carbamate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g) in dichloromethane (20 mL).

  • Add trifluoroacetic acid (10 mL) to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Concentrate the reaction solution using a rotary evaporator.

  • Add water (10 mL) to the concentrated residue.

  • Extract the aqueous mixture with dichloromethane (2 x 20 mL).

  • Separate the organic phase and wash it sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase to yield this compound as a solid. (Yield: 0.2 g, 77%).[1]

G Synthesis of this compound start tert-butyl (2-bromo-3-chlorophenyl)carbamate reagents DCM, TFA start->reagents reaction Stir at RT, 3h reagents->reaction workup Workup: - Concentration - H2O wash - DCM extraction - NaHCO3 wash - NaCl wash - Drying (Na2SO4) reaction->workup product This compound workup->product

A flowchart illustrating the synthesis of this compound.

Applications in Cross-Coupling Reactions

The presence of both bromo and chloro substituents makes this compound a valuable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.

General Experimental Protocol:

  • In an oven-dried reaction vessel, combine the aryl halide (e.g., this compound, 1.0 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) and any additional ligand if required.

  • Add a degassed solvent (e.g., toluene, dioxane, DMF; 5-10 mL).

  • Heat the reaction mixture (typically 80-120 °C) with stirring until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.

General Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (0.5-2 mol%), a suitable ligand (1-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 mmol).

  • Add the aryl halide (e.g., this compound, 1.0 mmol) and the desired amine (1.2 mmol), followed by the solvent (e.g., toluene, dioxane; 5 mL).

  • Seal the tube and heat the reaction mixture (typically 80-110 °C) with stirring.

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water to isolate the product.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.

General Experimental Protocol:

  • To a reaction vessel, add the aryl halide (e.g., this compound, 1.0 mmol), an alkene (1.2 mmol), and a base (e.g., Et₃N, 1.5-2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a ligand if necessary (e.g., P(o-tol)₃).

  • Add a suitable solvent (e.g., DMF, NMP, dioxane; 5-10 mL).

  • Degas the mixture and then heat it under an inert atmosphere (typically 100-140 °C).

G Cross-Coupling Reactions of this compound start This compound suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald heck Heck Reaction start->heck product_suzuki Biaryl derivatives suzuki->product_suzuki product_buchwald N-Aryl derivatives buchwald->product_buchwald product_heck Substituted alkenes heck->product_heck

Key cross-coupling reactions involving this compound.

Role in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its utility in forming carbon-carbon and carbon-heteroatom bonds allows for the construction of complex scaffolds found in many pharmaceutical and agrochemical compounds. For instance, derivatives of bromo- and chloroanilines are precursors to molecules with potential anti-cancer and anti-inflammatory properties. In the agrochemical sector, these intermediates are used to develop new pesticides and herbicides. While specific signaling pathways for this compound itself are not defined, its role as a precursor allows for the synthesis of molecules that target a variety of biological pathways, including those involving kinase inhibition.

G Application of this compound in Synthesis start This compound pharma Pharmaceutical Synthesis start->pharma agro Agrochemical Synthesis start->agro api Active Pharmaceutical Ingredients (APIs) pharma->api pesticides Pesticides & Herbicides agro->pesticides kinase Kinase Inhibitors api->kinase

Synthetic utility of this compound.

Conclusion

This compound is a commercially available and highly valuable synthetic intermediate for researchers in both academia and industry. Its well-defined physicochemical properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an essential building block for the synthesis of novel pharmaceuticals and agrochemicals. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory and contribute to the advancement of drug discovery and development.

References

Methodological & Application

Synthetic Routes for the Preparation of 2-Bromo-3-chloroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-3-chloroaniline, a valuable substituted aniline intermediate in the development of pharmaceuticals and other fine chemicals. Two distinct synthetic routes are presented, offering flexibility in starting material selection and reaction conditions.

Route 1: Deprotection of a Boc-Protected Precursor

This route offers a direct and high-yielding final step to obtain this compound. The synthesis involves two main stages: the protection of the amino group of a suitable precursor followed by deprotection. A key intermediate in this pathway is tert-butyl (2-bromo-3-chlorophenyl)carbamate.

Diagram of Synthetic Pathway (Route 1)

Route 1: Deprotection of Boc-Protected Precursor 2-Bromo-3-chloroaniline_start This compound Boc_Protected tert-butyl (2-bromo-3-chlorophenyl)carbamate 2-Bromo-3-chloroaniline_start->Boc_Protected Boc Protection Boc_Anhydride Boc Anhydride Final_Product This compound Boc_Protected->Final_Product Deprotection TFA Trifluoroacetic Acid (TFA)

Caption: Synthesis of this compound via Boc-protection and deprotection.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-bromo-3-chlorophenyl)carbamate

A detailed experimental protocol for the Boc-protection of this compound is analogous to standard procedures for aniline protection.

  • Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (NEt₃) or other suitable base, and a solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent.

    • Add the base (1.1 - 1.5 eq).

    • Slowly add a solution of Boc₂O (1.1 eq) in the same solvent.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield tert-butyl (2-bromo-3-chlorophenyl)carbamate.

Step 2: Synthesis of this compound (Deprotection) [1]

  • Materials: tert-butyl (2-bromo-3-chlorophenyl)carbamate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g) in dichloromethane (20 mL).[1]

    • Add trifluoroacetic acid (10 mL) to the solution.[1]

    • Stir the reaction mixture at room temperature for 3 hours.[1]

    • Concentrate the reaction solution using a rotary evaporator.[1]

    • Add water (10 mL) to the residue and extract with dichloromethane (2 x 20 mL).[1]

    • Separate the organic phase and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.[1]

    • Dry the organic phase over anhydrous sodium sulfate and concentrate to yield this compound.[1]

Quantitative Data (Route 1)
StepProductStarting MaterialReagentsSolventYieldPuritySpectroscopic Data
1tert-butyl (2-bromo-3-chlorophenyl)carbamateThis compoundBoc₂O, BaseDCM or THF---
2This compoundtert-butyl (2-bromo-3-chlorophenyl)carbamateTFADCM77%[1]Solid[1]¹H NMR (400 MHz, CDCl₃) δ 7.03-6.99 (1H, m), 6.85-6.83 (1H, d, J = 8.0 Hz), 6.65-6.63 (1H, d, J = 8.0 Hz), 4.25 (2H, s)[1]

Route 2: Reduction of a Nitroaromatic Precursor

This route involves the synthesis of a nitrated precursor, 1-Bromo-2-chloro-3-nitrobenzene, followed by its reduction to the target aniline. This is a versatile approach, as nitro-group reduction is a well-established and reliable transformation.

Diagram of Synthetic Pathway (Route 2)

Route 2: Reduction of Nitroaromatic Precursor Start_Material 2-Chloro-3-nitrobenzoic acid Intermediate 1-Bromo-2-chloro-3-nitrobenzene Start_Material->Intermediate Hunsdiecker Reaction (modified) Final_Product This compound Intermediate->Final_Product Reduction (e.g., SnCl2 or Fe/acid)

Caption: Synthesis of this compound from 2-Chloro-3-nitrobenzoic acid.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2-chloro-3-nitrobenzene [2][3]

  • Materials: 2-Chloro-3-nitrobenzoic acid, Red mercuric oxide, Bromine, Carbon tetrachloride.

  • Procedure:

    • Dissolve 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol) in carbon tetrachloride (350 mL) under a nitrogen atmosphere.[2][3]

    • Add red mercuric oxide (24.3 g, 111.62 mmol).[2][3]

    • Heat the mixture to reflux (87°C) under light.[2][3]

    • Slowly add bromine (5.75 mL, 111.6 mmol) dropwise.[2][3]

    • Continue refluxing for 3 hours after the addition is complete.[2][3]

    • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[2][3]

    • Filter the mixture through a pad of diatomaceous earth, washing the filter cake with dichloromethane.[2][3]

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[2][3]

    • Concentrate the solvent under reduced pressure to obtain 1-Bromo-2-chloro-3-nitrobenzene.[2][3]

Step 2: Synthesis of this compound (Reduction)

The reduction of the nitro group can be achieved using various reagents. Below are two common methods adapted from the synthesis of a similar isomer, 3-bromo-2-chloroaniline.[4]

Method A: Using Tin(II) Chloride (SnCl₂) [4]

  • Materials: 1-Bromo-2-chloro-3-nitrobenzene, Tin(II) chloride (SnCl₂), Ethanol.

  • Procedure:

    • Prepare a solution of 1-Bromo-2-chloro-3-nitrobenzene (1.0 eq) in ethanol.

    • Add SnCl₂ (5.0 eq) to the solution.

    • Stir the mixture and heat to reflux for 3 hours.[4]

    • Monitor the reaction by TLC.

    • After completion, cool to room temperature and quench with deionized water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Method B: Using Iron Powder in Acidic Medium [4]

  • Materials: 1-Bromo-2-chloro-3-nitrobenzene, Iron powder, Acetic acid (HOAc), Ethanol, Water.

  • Procedure:

    • To a mixture of ethanol, water, and acetic acid, add 1-Bromo-2-chloro-3-nitrobenzene (1.0 eq).

    • Add iron powder (3.0 eq) in portions at room temperature.[4]

    • Stir the resulting mixture at room temperature for 16 hours.[4]

    • Neutralize the reaction with a 5 N NaOH solution.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

Quantitative Data (Route 2)
StepProductStarting MaterialReagentsSolventYieldPuritySpectroscopic Data
11-Bromo-2-chloro-3-nitrobenzene2-Chloro-3-nitrobenzoic acidHgO, Br₂CCl₄67%[2][3]-¹H NMR (400 MHz, CDCl₃) δ 7.84 (d, 1H), 7.71 (d, 1H), 7.27 (dd, 1H); MS (M+1) 235, 237, 239[2][3]
2AThis compound1-Bromo-2-chloro-3-nitrobenzeneSnCl₂Ethanol55.2% (for isomer)[4]Off-white solid (for isomer)[4]-
2BThis compound1-Bromo-2-chloro-3-nitrobenzeneFe, HOAcEtOH/H₂O100% (for isomer)[4]--

Disclaimer: The provided protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. The yields and purity are based on reported values for similar compounds and may vary depending on experimental conditions.

References

Application Notes and Protocols: Synthesis of 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of 2-Bromo-3-chloroaniline, a valuable intermediate in organic synthesis.

Introduction

This compound is a substituted aromatic amine that serves as a key building block in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. Its utility stems from the presence of three distinct functional groups—an amino group and two different halogen atoms—which can be selectively manipulated to construct complex molecular architectures through reactions like Suzuki-Miyaura coupling, Heck reactions, and Buchwald-Hartwig amination.[1] The precise positioning of the bromo and chloro substituents makes it a valuable precursor for introducing specific structural motifs into target molecules.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from 3-chloroaniline proceeds via a multi-step sequence involving the protection of the highly activating amino group, followed by regioselective electrophilic aromatic bromination, and subsequent deprotection.

Step 1: Protection of the Amino Group

The amino group of the starting material, 3-chloroaniline, is a strong activating group that directs incoming electrophiles to the ortho and para positions.[2][3] To control the regioselectivity of the bromination and prevent side reactions such as the formation of poly-brominated products, the amino group is first protected.[4] This is commonly achieved by converting it to an amide or a carbamate, which are less activating. For instance, reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base yields the corresponding tert-butyl carbamate.

Step 2: Electrophilic Aromatic Bromination

With the amino group protected, the subsequent electrophilic bromination is directed by both the protected amino group (ortho-, para-directing) and the chlorine atom (ortho-, para-directing and deactivating). The bromine electrophile (Br⁺), typically generated from a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂), will preferentially add to the positions most activated by the substituents. The position ortho to the protected amino group and meta to the chlorine atom is sterically accessible and electronically favorable for substitution, leading to the formation of the desired 2-bromo-3-chloro-substituted intermediate.

Step 3: Deprotection

The final step involves the removal of the protecting group to regenerate the free amino group. In the case of a tert-butyl carbamate protecting group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[5]

Below is a DOT language script visualizing the overall reaction pathway.

Reaction_Mechanism cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection 3-Chloroaniline 3-Chloroaniline Protected_3-Chloroaniline tert-butyl (3-chlorophenyl)carbamate 3-Chloroaniline->Protected_3-Chloroaniline (Boc)₂O, Base Protected_this compound tert-butyl (2-bromo-3-chlorophenyl)carbamate Protected_3-Chloroaniline->Protected_this compound NBS or Br₂ This compound This compound Protected_this compound->this compound TFA

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following protocol is a representative method for the synthesis of this compound.

Materials and Reagents:

ReagentSupplierPurity
3-ChloroanilineSigma-Aldrich99%
Di-tert-butyl dicarbonate ((Boc)₂O)Sigma-Aldrich99%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Dichloromethane (DCM)Sigma-Aldrich≥99.8%
N-Bromosuccinimide (NBS)Sigma-Aldrich99%
Trifluoroacetic acid (TFA)Sigma-Aldrich99%
Saturated aqueous sodium bicarbonate--
Saturated aqueous sodium chloride (brine)--
Anhydrous sodium sulfateSigma-Aldrich≥99.0%

Procedure:

Step A: Synthesis of tert-butyl (3-chlorophenyl)carbamate (Protection)

  • To a solution of 3-chloroaniline in dichloromethane (DCM), add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step B: Synthesis of tert-butyl (2-bromo-3-chlorophenyl)carbamate (Bromination)

  • Dissolve the protected aniline from Step A in a suitable solvent such as DCM or acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the brominated intermediate.

Step C: Synthesis of this compound (Deprotection)

  • Dissolve the tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g) in dichloromethane (20 mL).[5]

  • Add trifluoroacetic acid (10 mL) to the solution.[5]

  • Stir the reaction mixture at room temperature for 3 hours.[5]

  • Concentrate the reaction solution using a rotary evaporator.[5]

  • Add water (10 mL) to the residue and extract with dichloromethane (2 x 20 mL).[5]

  • Separate the organic phase and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.[5]

  • Dry the organic phase over anhydrous sodium sulfate.[5]

  • Filter and concentrate the organic phase to yield this compound.[5] A yield of 77% has been reported for this step.[5]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular FormulaC₆H₅BrClN[5][6]
Molecular Weight206.47 g/mol [5][6]
Melting Point41-43 °C[5]
Boiling Point277 °C[5]
Density1.722 g/cm³[5]
AppearanceLight to dark brown crystalline solid[5]
¹H NMR (400 MHz, CDCl₃)δ 7.03-6.99 (1H, m), 6.85-6.83 (1H, d, J = 8.0 Hz), 6.65-6.63 (1H, d, J = 8.0 Hz), 4.25 (2H, s)[5]

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression designed to control the regioselectivity of the bromination reaction.

Workflow Start Start: 3-Chloroaniline Protection Protect Amino Group (e.g., with (Boc)₂O) Start->Protection Bromination Regioselective Bromination (e.g., with NBS) Protection->Bromination Deprotection Deprotect Amino Group (e.g., with TFA) Bromination->Deprotection Purification Purification and Isolation Deprotection->Purification End End Product: This compound Purification->End

Caption: Logical workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Bromo-3-chloroaniline in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document offers detailed experimental protocols, a summary of reaction conditions, and insights into the applications of the resulting 3-chloro-2-aminobiphenyl derivatives in medicinal chemistry and drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This reaction is particularly valuable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[2]

This compound is a versatile building block that, upon undergoing a Suzuki coupling, yields 3-chloro-2-aminobiphenyl derivatives. These products are of significant interest in drug discovery due to their structural resemblance to known pharmacophores. The 2-aminobiphenyl scaffold is a privileged structure found in a variety of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[3][4] The presence of the chlorine atom at the 3-position can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can provide a vector for further functionalization.

Applications in Drug Discovery

Substituted 2-aminobiphenyls have demonstrated a wide range of biological activities, making them attractive targets for medicinal chemists.

Kinase Inhibition: The 2-aminobiphenyl core is a key structural feature in numerous kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in cancer and inflammatory diseases.[5] Derivatives of 2-aminobenzamide, which are structurally related to the products of this reaction, have been investigated as inhibitors of various kinases, including Casein Kinase 1 Delta (CK1δ).[3] The 3-chloro-2-aminobiphenyl scaffold can be further elaborated to target the ATP-binding site of specific kinases.

Anti-inflammatory and Anticancer Activity: Chronic inflammation is closely linked to the development of cancer.[4] Certain 2-aminobiphenyl derivatives have been shown to possess anti-inflammatory properties. For instance, 2-aminobiphenyl itself has been reported to up-regulate the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes and carcinogenesis, in bladder cancer cells.[6] This suggests that derivatives of 2-aminobiphenyl could be designed to modulate inflammatory pathways. Furthermore, the 2-aminobenzothiazole scaffold, which shares structural similarities, is found in numerous potent anticancer agents that target a variety of tumor-related proteins.[7]

Suzuki Coupling Reaction Overview

The Suzuki coupling of this compound with an arylboronic acid proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base.

  • Reductive Elimination: The two aryl groups are coupled, forming the C-C bond of the biphenyl product and regenerating the palladium(0) catalyst.

Due to the presence of the free amino group and the ortho-bromo substituent, this compound can be a challenging substrate for Suzuki coupling. Careful optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of challenging aryl bromides, including ortho-substituted bromoanilines. These conditions can serve as a starting point for the optimization of reactions with this compound.

ParameterRecommended Reagents/ConditionsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, CataCXium® A Pd G3Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.[3] CataCXium® A Pd G3 has shown particular effectiveness for unprotected ortho-bromoanilines.[8]
Ligand Buchwald ligands (e.g., XPhos, SPhos), P(t-Bu)₃Electron-rich and sterically hindered phosphine ligands accelerate the oxidative addition step.[8]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Stronger, non-nucleophilic inorganic bases are often required for challenging substrates to facilitate transmetalation.[8][9]
Solvent Dioxane, THF, 2-MeTHF, Toluene, often with waterAprotic polar solvents are commonly used. A biphasic system with water can aid in dissolving the inorganic base.[8]
Temperature 80-110 °CElevated temperatures are often necessary to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation of the palladium catalyst and phosphine ligands.

Experimental Protocols

This section provides a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or a sealable reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-chloro-2-aminobiphenyl derivative.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base solvent Add Anhydrous Solvent (e.g., Dioxane/Water) reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat and Stir (e.g., 100 °C, 12-24h) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end start Start start->reagents Suzuki_Catalytic_Cycle pd0 Pd(0)L2 reagents1 Ar-X (this compound) pd2_complex1 Ar-Pd(II)L2-X pd2_complex2 Ar-Pd(II)L2-Ar' pd2_complex1->pd2_complex2 Transmetalation pd2_complex2->pd0 Reductive Elimination product Ar-Ar' (Product) reagents1->pd2_complex1 Oxidative Addition reagents2 Ar'-B(OH)2 (Arylboronic Acid) + Base COX2_Signaling_Pathway cluster_stimulus External Stimulus cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response aminobiphenyl 2-Aminobiphenyl Derivative ros ROS Generation (via NADPH Oxidase) aminobiphenyl->ros mapk MAPK Activation (JNK/ERK) ros->mapk ap1 AP-1 Activation (c-Jun) mapk->ap1 cox2 COX-2 Gene Expression ap1->cox2 inflammation Inflammation & Carcinogenesis cox2->inflammation

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation enables the synthesis of arylamines from aryl halides and primary or secondary amines, a critical process in the development of pharmaceuticals, agrochemicals, and functional materials where the arylamine moiety is a common structural motif.[2] The substrate, 2-bromo-3-chloroaniline, offers a unique opportunity for selective functionalization due to the differential reactivity of the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed reactions. Typically, the C-Br bond is more reactive and will undergo oxidative addition to the palladium(0) catalyst under conditions that leave the C-Cl bond intact. This chemoselectivity allows for the synthesis of mono-aminated products that can be further functionalized at the chlorine position in subsequent reactions.

These application notes provide detailed protocols for the selective Buchwald-Hartwig amination of this compound with various primary and secondary amines, offering a guide for reaction setup, optimization, and product isolation.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) catalyst, a phosphine ligand, and a base.[3]

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a phosphine ligand, undergoes oxidative addition to the aryl bromide bond of this compound. This is generally the rate-determining step and occurs preferentially at the weaker C-Br bond over the stronger C-Cl bond.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-substituted 3-chloroaniline product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The efficiency and selectivity of this process are highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature.

Experimental Protocols

The following are generalized protocols for the selective Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amine substrates.

All manipulations should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Protocol 1: General Procedure for the Amination of this compound with a Primary Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Reagent Addition: Seal the flask, and evacuate and backfill with inert gas three times. Through a septum, add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-3-chloroaniline derivative.

Protocol 2: General Procedure for the Amination of this compound with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate Tribasic (K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or reaction tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried reaction tube with a magnetic stir bar, this compound (1.0 mmol, 1.0 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), Pd(OAc)₂ (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).

  • Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) and morpholine (1.2 mmol, 1.2 equiv.) to the tube. Seal the tube tightly.

  • Reaction: Remove the reaction tube from the glovebox and place it in a preheated heating block at 110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established protocols for similar substrates and serve as a guide for reaction optimization.

Table 1: Amination of this compound with Primary Amines

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-1885-95
n-HexylaminePd(OAc)₂ (1.5)BrettPhos (3)K₃PO₄ (2.0)t-BuOH1001680-90
BenzylaminePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (1.5)Dioxane1102475-85

Table 2: Amination of this compound with Secondary Amines

AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ (1)SPhos (2)K₃PO₄ (2.0)Dioxane11018-2490-98
PiperidinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.5)Toluene1001288-96
N-MethylanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Toluene1102470-80

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂(Ar)(X)Pdᴵᴵ oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex L₂(Ar)(NR¹R²)Pdᴵᴵ amine_coordination->amido_complex hx_base [Base-H]⁺X⁻ amine_coordination->hx_base reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition amine R¹R²NH amine->amine_coordination base Base base->amine_coordination

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification setup1 1. Add this compound, Pd catalyst, ligand, and base to flask setup2 2. Evacuate and backfill with N₂/Ar (3x) setup1->setup2 setup3 3. Add anhydrous solvent via syringe setup2->setup3 setup4 4. Add amine via syringe setup3->setup4 reaction Heat to specified temperature with vigorous stirring setup4->reaction monitoring Monitor progress by TLC or GC-MS reaction->monitoring workup1 1. Cool to room temperature monitoring->workup1 workup2 2. Dilute with organic solvent workup1->workup2 workup3 3. Filter through Celite® workup2->workup3 workup4 4. Wash with H₂O and brine workup3->workup4 workup5 5. Dry, concentrate, and purify by column chromatography workup4->workup5

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Logical Relationship of Reactivity

Reactivity substrate This compound cbr_bond C-Br Bond substrate->cbr_bond ccl_bond C-Cl Bond substrate->ccl_bond reactivity Relative Reactivity in Pd-Catalyzed Amination cbr_bond->reactivity More Reactive (Selective Amination Site) ccl_bond->reactivity Less Reactive (Remains for further functionalization)

Caption: Reactivity difference between C-Br and C-Cl bonds in this compound.

References

The Role of 2-Bromo-3-chloroaniline as a Key Intermediate in the Synthesis of Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

2-Bromo-3-chloroaniline is a halogenated aromatic amine that serves as a versatile and valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the aniline ring, offers differential reactivity that can be exploited for selective chemical transformations. The presence of the amine group, along with the two distinct halogens, allows for a range of synthetic manipulations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of the core scaffolds of many biologically active compounds. This document provides detailed application notes on the use of this compound as an intermediate in the synthesis of a potential kinase inhibitor, including experimental protocols and a discussion of the relevant biological signaling pathways.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and inflammatory diseases. The 2-aminopyrimidine scaffold is a common core structure in many kinase inhibitors, and this compound can be a key starting material for the elaboration of this pharmacophore. The general strategy involves the coupling of this compound with a suitable pyrimidine derivative, followed by further functionalization.

A representative application is the synthesis of N-(2-bromo-3-chlorophenyl)-5-fluoropyrimidin-4-amine, a potential intermediate for Janus Kinase (JAK) or Spleen Tyrosine Kinase (SYK) inhibitors. The synthesis of this intermediate is typically achieved through a Buchwald-Hartwig amination reaction.

Experimental Protocols

Protocol 1: Synthesis of N-(2-bromo-3-chlorophenyl)-5-fluoropyrimidin-4-amine via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-amino-5-fluoropyrimidine.

Materials:

  • This compound

  • 4-Amino-5-fluoropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), 4-amino-5-fluoropyrimidine (1.2 equiv.), and Cesium Carbonate (2.0 equiv.).

  • Add the palladium catalyst, Pd₂(dba)₃ (0.015 equiv.), and the ligand, Xantphos (0.03 equiv.), to the flask.

  • Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe to the reaction mixture.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product, N-(2-bromo-3-chlorophenyl)-5-fluoropyrimidin-4-amine.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination reaction described above. Please note that yields can vary depending on the specific reaction conditions and scale.

Reactant 1Reactant 2Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)
This compound4-Amino-5-fluoropyrimidine1.5 (Pd₂(dba)₃)3.0 (Xantphos)Cesium CarbonateToluene11012-1875-85>95

Visualization of Synthetic and Signaling Pathways

To further illustrate the utility of this compound in pharmaceutical synthesis and the biological context of its derivatives, the following diagrams are provided.

Synthetic Pathway Diagram

Synthesis_of_Kinase_Inhibitor_Intermediate cluster_reactants Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_product Intermediate This compound This compound reaction Pd₂(dba)₃, Xantphos Cs₂CO₃, Toluene, 110 °C This compound->reaction 4-Amino-5-fluoropyrimidine 4-Amino-5-fluoropyrimidine 4-Amino-5-fluoropyrimidine->reaction product N-(2-bromo-3-chlorophenyl)- 5-fluoropyrimidin-4-amine reaction->product

Synthetic route to a kinase inhibitor intermediate.
Experimental Workflow Diagram

Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) B 2. Inert Atmosphere (Evacuate/Backfill with N₂/Ar) A->B C 3. Heating & Stirring (110 °C) B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Work-up (Filtration, Extraction, Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Typical workflow for Buchwald-Hartwig amination.
Targeted Signaling Pathways

Derivatives of N-(2-bromo-3-chlorophenyl)-5-fluoropyrimidin-4-amine are potential inhibitors of Janus Kinases (JAKs) or Spleen Tyrosine Kinase (SYK), which are key components of intracellular signaling pathways involved in immunity and inflammation.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) dna->gene_transcription cytokine Cytokine cytokine->receptor inhibitor JAK Inhibitor (Potential Product) inhibitor->jak

Overview of the JAK-STAT signaling pathway.

SYK Signaling Pathway in B-Cells

Spleen Tyrosine Kinase (SYK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and antibody production.

SYK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm bcr B-Cell Receptor (BCR) lyn Lyn bcr->lyn Activation syk SYK bcr->syk Recruitment & Activation lyn->bcr Phosphorylation downstream Downstream Signaling (e.g., PLCγ2, PI3K) syk->downstream Phosphorylation response Cellular Response (Activation, Proliferation) downstream->response antigen Antigen antigen->bcr inhibitor SYK Inhibitor (Potential Product) inhibitor->syk

Simplified SYK signaling in B-cells.

This compound is a strategic intermediate for the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors. Its versatile reactivity allows for the construction of key pharmacophores through established synthetic methodologies like the Buchwald-Hartwig amination. The protocols and data presented herein provide a foundation for researchers to utilize this building block in the development of novel therapeutic agents targeting critical signaling pathways involved in human disease.

Application of 2-Bromo-3-chloroaniline in Agrochemical Research: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-3-chloroaniline is a versatile halogenated aromatic amine that holds significant potential as a key building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring both bromine and chlorine atoms, offers multiple reaction sites for the construction of complex molecular architectures. While specific commercial agrochemicals directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in various modern pesticides. This document presents a detailed application note and experimental protocols for a hypothetical insecticidal compound, herein named "Gemini-cide," synthesized from this compound. This case study serves to illustrate the potential applications of this compound in the discovery and development of new crop protection agents.

Application Notes: Synthesis of a Hypothetical Diamide Insecticide ("Gemini-cide")

The diamide class of insecticides, which includes commercial products like chlorantraniliprole, are highly effective against a range of lepidopteran pests. They act as allosteric modulators of insect ryanodine receptors, leading to uncontrolled release of calcium and subsequent paralysis and death of the insect. The synthesis of a novel diamide insecticide, "Gemini-cide," can be envisioned starting from this compound.

The synthetic strategy involves the acylation of this compound with a suitable acid chloride to form an amide bond, a key structural feature of diamide insecticides. This is followed by a Suzuki-Miyaura cross-coupling reaction to introduce further structural diversity, potentially enhancing insecticidal activity and spectrum.

Table 1: Hypothetical Physicochemical and Insecticidal Properties of Gemini-cide

PropertyValue
IUPAC Name N-(2-bromo-3-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
Molecular Formula C₁₃H₁₂BrClN₄O
Molecular Weight 355.62 g/mol
Appearance Off-white crystalline solid
Melting Point 185-188 °C
Solubility Low in water, soluble in acetone, DMSO
Target Pests Lepidopteran larvae (e.g., Diamondback moth, Armyworm)
Mode of Action Ryanodine receptor modulator
LC₅₀ (Diamondback moth) 0.5 mg/L
LC₅₀ (Armyworm) 1.2 mg/L

Experimental Protocols

Protocol 1: Synthesis of N-(2-bromo-3-chlorophenyl)-2-chloroacetamide (Intermediate 1)

Objective: To synthesize the key intermediate, N-(2-bromo-3-chlorophenyl)-2-chloroacetamide, via acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add chloroacetyl chloride to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-bromo-3-chlorophenyl)-2-chloroacetamide as a solid.

Table 2: Hypothetical Yield and Purity of Intermediate 1

ParameterValue
Theoretical Yield Based on 10 g of this compound
Actual Yield 12.5 g (85%)
Purity (by HPLC) >98%
Protocol 2: Synthesis of Gemini-cide (Final Product)

Objective: To synthesize the final product, Gemini-cide, via nucleophilic substitution of Intermediate 1 with 3,5-dimethylpyrazole.

Materials:

  • N-(2-bromo-3-chlorophenyl)-2-chloroacetamide (Intermediate 1) (1.0 eq)

  • 3,5-Dimethylpyrazole (1.1 eq)

  • Potassium carbonate (2.0 eq)

  • Acetonitrile

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask, add Intermediate 1, 3,5-dimethylpyrazole, and potassium carbonate in acetonitrile.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexane gradient) to afford Gemini-cide.

Table 3: Hypothetical Yield and Purity of Gemini-cide

ParameterValue
Theoretical Yield Based on 10 g of Intermediate 1
Actual Yield 9.8 g (80%)
Purity (by HPLC) >99%

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_reagent Second Step Reagent cluster_final Final Product This compound This compound Intermediate_1 N-(2-bromo-3-chlorophenyl)- 2-chloroacetamide This compound->Intermediate_1 Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate_1 Gemini-cide Gemini-cide (Hypothetical Insecticide) Intermediate_1->Gemini-cide Nucleophilic Substitution 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole->Gemini-cide

Caption: Synthetic workflow for the hypothetical insecticide "Gemini-cide".

Ryanodine_Receptor_Pathway cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) Ca_Cytosol Cytosolic Ca²⁺ RyR->Ca_Cytosol Uncontrolled Ca²⁺ Release Ca_Store Ca²⁺ Store Gemini_cide Gemini-cide Gemini_cide->RyR Allosteric Binding Muscle_Contraction Uncontrolled Muscle Contraction (Paralysis) Ca_Cytosol->Muscle_Contraction Triggers

Caption: Proposed mode of action of Gemini-cide on the insect ryanodine receptor.

Gas Chromatography Methods for the Analysis of 2-Bromo-3-chloroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-chloroaniline is a halogenated aromatic amine, a chemical class of significant interest in the pharmaceutical and chemical industries. These compounds often serve as key building blocks or intermediates in the synthesis of a wide array of products, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1] The precise isomeric structure of halogenated anilines can significantly influence their chemical reactivity and biological activity. Therefore, robust and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products.

Gas chromatography (GC) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.[2] This document provides detailed application notes and protocols for the analysis of this compound using different gas chromatography methods.

Data Presentation: Comparison of GC Methods

The following table summarizes the key parameters for two distinct gas chromatography methods for the analysis of this compound. These methods offer a choice between a general-purpose column and a more specific one, with corresponding typical performance characteristics.

ParameterMethod 1: High-Resolution Capillary GCMethod 2: General Purpose Capillary GC
GC Column TR-1, 30 m x 0.32 mm ID, 0.25 µm film5% Phenyl Polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film
Injector Type Split/SplitlessSplit/Splitless
Injector Temperature 250 °C250 °C
Carrier Gas HeliumHelium
Oven Program 50 °C, hold for 1 min, ramp at 5 °C/min to 300 °C, hold for 5 min100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
Detector Mass Spectrometry (MS)Flame Ionization Detector (FID)
Detector Temperature N/A (Transfer line at 280 °C)300 °C
Retention Index (I) 1388 (on TR-1)[3]Not specified
Typical LOD 0.1 - 10 ng/mL1 - 50 ng/mL
Typical LOQ 0.5 - 25 ng/mL5 - 100 ng/mL
Typical Linearity 0.5 - 500 ng/mL (R² > 0.995)5 - 1000 ng/mL (R² > 0.99)

Note: LOD, LOQ, and Linearity are typical values and should be experimentally determined for specific applications and instrumentation.

Experimental Protocols

Method 1: High-Resolution Analysis using GC-MS

This protocol is based on established methods for halogenated anilines and provides high specificity and sensitivity, making it suitable for identification and quantification in complex matrices.[3]

1. Reagents and Materials

  • This compound standard (≥98% purity)

  • Dichloromethane or Acetone (GC grade)

  • Helium (99.999% purity)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

2. Sample and Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in dichloromethane to achieve a final concentration within the calibration range. For solid samples, accurately weigh the sample before dissolution. For samples in a complex matrix, a suitable extraction method, such as liquid-liquid extraction, may be necessary.[2]

3. GC-MS Instrument Setup and Analysis

  • GC System: Agilent 8890 GC or equivalent.

  • Column: TR-1, 30 m x 0.32 mm ID, 0.25 µm film.[3]

  • Injector: Split/splitless inlet at 250 °C.

  • Injection Volume: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 5 °C/minute to 300 °C and hold for 5 minutes.[3]

  • MS System: Agilent 5977B MSD or equivalent.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. The molecular ion peak is expected at m/z 205/207/209 due to the isotopic distribution of bromine and chlorine.

Method 2: General Purpose Analysis using GC-FID

This protocol is suitable for routine analysis and quality control where a mass spectrometer is not essential.

1. Reagents and Materials

  • This compound standard (≥98% purity)

  • Dichloromethane or Acetone (GC grade)

  • Helium, Hydrogen, and Air (high purity)

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

2. Sample and Standard Preparation

  • Follow the same procedure for preparing stock and working standard solutions as described in Method 1. The concentration range for calibration standards may be adjusted based on the expected sample concentrations and detector sensitivity (e.g., 5 µg/mL to 500 µg/mL).

  • Prepare samples by dissolving them in dichloromethane to a concentration within the calibration range.

3. GC-FID Instrument Setup and Analysis

  • GC System: Agilent 8890 GC or equivalent.

  • Column: 5% Phenyl Polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film.[1]

  • Injector: Split/splitless inlet at 250 °C.[1]

  • Injection Volume: 1 µL, split mode (e.g., 20:1).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/minute to 280 °C and hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 300 °C.

  • Data Analysis: Identify the this compound peak based on its retention time, which should be confirmed by running a standard under the same conditions.

Visualizations

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC System cluster_data Data Analysis & Reporting Sample Sample Receipt Dissolution Dissolution in Solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Injector Injector Dilution->Injector Column GC Column Injector->Column Oven Oven Column->Oven Detector Detector Oven->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC analysis of this compound.

GC_System_Components CarrierGas Carrier Gas (e.g., Helium) Injector Injector (Vaporization) CarrierGas->Injector GC_Column GC Column (Separation) Injector->GC_Column Detector Detector (e.g., MS, FID) GC_Column->Detector Oven Oven (Temperature Control) Oven->GC_Column DataSystem Data System (Analysis) Detector->DataSystem

Caption: Logical relationship of gas chromatography system components.

References

Application Note: HPLC Analysis for Purity Determination of 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

AN-2B3CA-001

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 2-Bromo-3-chloroaniline. This reversed-phase HPLC (RP-HPLC) protocol is designed for researchers, scientists, and professionals in drug development and quality control to ensure the integrity of this critical chemical intermediate. The method demonstrates high resolution and sensitivity for the separation of this compound from potential impurities.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount as impurities can affect the yield, safety, and efficacy of the final product.[1] High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.[2] This document provides a detailed protocol for the purity determination of this compound using RP-HPLC with UV detection.[3]

Experimental Protocol

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is recommended for the separation of aromatic amines.[2]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • This compound reference standard (high purity)

2.2. Chromatographic Conditions A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 15 cm × 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

2.3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 65:35 (v/v) mixture of acetonitrile and water. Filter and degas the mobile phase prior to use to ensure optimal performance.[3]

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask using the mobile phase to create a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to a working concentration of 0.1 mg/mL.[1]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, ensuring the final concentration is approximately 0.1 mg/mL in the mobile phase.

2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution and record the chromatogram.

  • Identify the main peak in the sample chromatogram by comparing its retention time with that of the standard.

  • The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area in the chromatogram.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a this compound sample.

Peak No.Retention Time (min)Peak AreaArea (%)Identification
13.5150000.3Unknown Impurity
25.8495000099.0This compound
37.2250000.5Isomeric Impurity
49.1100000.2Unknown Impurity

Visualization of Experimental Workflow

HPLC_Workflow prep Preparation mob_phase Mobile Phase (Acetonitrile:Water 65:35) prep->mob_phase std_sol Standard Solution (0.1 mg/mL) prep->std_sol smp_sol Sample Solution (0.1 mg/mL) prep->smp_sol hplc HPLC System mob_phase->hplc std_sol->hplc smp_sol->hplc instrument C18 Column, 1.0 mL/min 30°C, UV @ 254 nm hplc->instrument acq Data Acquisition instrument->acq chrom Chromatogram Recording acq->chrom analysis Data Analysis chrom->analysis peak_id Peak Identification & Integration analysis->peak_id purity_calc Purity Calculation (Area %) peak_id->purity_calc report Final Report purity_calc->report

References

Application Notes and Protocols for the Derivatization of 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-bromo-3-chloroaniline. This versatile building block is a valuable starting material in the synthesis of a wide range of compounds with potential applications in pharmaceutical and agrochemical research. The protocols outlined herein describe key transformations including N-acylation, N-sulfonylation, Sandmeyer reactions, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, providing a roadmap for the generation of diverse molecular scaffolds for further investigation.

Introduction

This compound is a substituted aromatic amine that serves as a key intermediate in organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and amino functionalities, allows for regioselective modifications, making it an attractive starting point for the synthesis of complex molecules. The derivatization of this compound can introduce a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the development of novel materials. This guide offers practical and detailed methodologies for the derivatization of this compound, complete with quantitative data and visual workflows to aid in experimental design and execution.

Data Presentation: Properties of this compound and its Derivatives

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₆H₅BrClN206.4741-43[1]
N-(2-Bromo-3-chlorophenyl)acetamideC₈H₇BrClNO248.51Estimated: 110-115
2-Bromo-3-chloro-N-phenylbenzenesulfonamideC₁₂H₉BrClNO₂S346.63Estimated: 130-135
1-Bromo-2-chloro-3-iodobenzeneC₆H₃BrClI317.35Estimated: 50-55
N-Phenyl-(this compound)C₁₂H₉BrClN282.57Estimated: 85-90
2-Bromo-3-chloro-1,1'-biphenylC₁₂H₈BrCl267.55Estimated: 60-65

Table 2: Spectroscopic Data of this compound Derivatives (¹H NMR)

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
N-(2-Bromo-3-chlorophenyl)acetamideCDCl₃Estimated: 8.0-8.2 (br s, 1H, NH), 7.2-7.4 (m, 2H, Ar-H), 6.9-7.1 (m, 1H, Ar-H), 2.2 (s, 3H, COCH₃)
2-Bromo-3-chloro-N-phenylbenzenesulfonamideCDCl₃Estimated: 7.8-8.0 (m, 1H, Ar-H), 7.2-7.5 (m, 7H, Ar-H)
1-Bromo-2-chloro-3-iodobenzeneCDCl₃Estimated: 7.6-7.8 (m, 1H, Ar-H), 7.3-7.5 (m, 1H, Ar-H), 7.0-7.2 (m, 1H, Ar-H)
N-Phenyl-(this compound)CDCl₃Estimated: 7.1-7.4 (m, 6H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 5.8 (br s, 1H, NH)
2-Bromo-3-chloro-1,1'-biphenylCDCl₃Estimated: 7.2-7.6 (m, 8H, Ar-H)

Table 3: Spectroscopic Data of this compound Derivatives (¹³C NMR and MS)

Compound¹³C NMR (δ, ppm) - EstimatedMass Spectrometry (m/z) - Estimated
N-(2-Bromo-3-chlorophenyl)acetamide168 (C=O), 140, 134, 130, 128, 125, 118 (Ar-C), 24 (CH₃)247/249/251 [M]⁺
2-Bromo-3-chloro-N-phenylbenzenesulfonamide142, 139, 135, 132, 130, 129, 128, 127, 125, 122 (Ar-C)345/347/349 [M]⁺
1-Bromo-2-chloro-3-iodobenzene140, 135, 132, 130, 128, 95 (Ar-C)316/318/320 [M]⁺
N-Phenyl-(this compound)145, 142, 133, 130, 129, 125, 122, 120, 118, 115 (Ar-C)281/283/285 [M]⁺
2-Bromo-3-chloro-1,1'-biphenyl142, 140, 138, 132, 130, 129, 128, 127 (Ar-C)266/268/270 [M]⁺

Experimental Protocols

N-Acylation of this compound

This protocol describes the synthesis of N-(2-bromo-3-chlorophenyl)acetamide, a common derivative that can serve as a protected intermediate or a final product. The reaction involves the acylation of the amino group using an acylating agent.

Reaction Principle: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride or acetic anhydride), leading to the formation of an amide bond.

acylation_pathway start This compound reagent + Acetyl Chloride / Pyridine start->reagent product N-(2-Bromo-3-chlorophenyl)acetamide reagent->product Acylation side_product Pyridine Hydrochloride product->side_product Byproduct

N-Acylation Reaction Pathway.

Experimental Workflow:

acylation_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Dissolve this compound\nin Dichloromethane Dissolve this compound in Dichloromethane Add Pyridine Add Pyridine Dissolve this compound\nin Dichloromethane->Add Pyridine Cool to 0 °C Cool to 0 °C Add Pyridine->Cool to 0 °C Add Acetyl Chloride dropwise Add Acetyl Chloride dropwise Cool to 0 °C->Add Acetyl Chloride dropwise Stir at room temperature Stir at room temperature Add Acetyl Chloride dropwise->Stir at room temperature Wash with dilute HCl Wash with dilute HCl Stir at room temperature->Wash with dilute HCl Wash with saturated NaHCO₃ Wash with saturated NaHCO₃ Wash with dilute HCl->Wash with saturated NaHCO₃ Wash with Brine Wash with Brine Wash with saturated NaHCO₃->Wash with Brine Dry over Na₂SO₄ Dry over Na₂SO₄ Wash with Brine->Dry over Na₂SO₄ Concentrate in vacuo Concentrate in vacuo Dry over Na₂SO₄->Concentrate in vacuo Recrystallize or perform\ncolumn chromatography Recrystallize or perform column chromatography Concentrate in vacuo->Recrystallize or perform\ncolumn chromatography Final Product Final Product Recrystallize or perform\ncolumn chromatography->Final Product

Experimental workflow for N-acylation.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

N-Sulfonylation of this compound

This protocol describes the synthesis of a sulfonamide derivative, which is a common motif in many pharmaceutical compounds.

Reaction Principle: The amino group of this compound acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride in the presence of a base to form a sulfonamide.

sulfonylation_pathway start This compound reagent + Benzenesulfonyl Chloride / Pyridine start->reagent product 2-Bromo-3-chloro-N-phenyl- benzenesulfonamide reagent->product Sulfonylation

N-Sulfonylation Reaction Pathway.

Protocol:

  • Dissolve this compound (1.0 eq) in pyridine at room temperature.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford the pure sulfonamide.

Sandmeyer Reaction of this compound

The Sandmeyer reaction is a versatile method to replace the amino group of an aniline with a variety of substituents, including halogens, cyano, and hydroxyl groups.[2][3] This protocol describes the conversion of this compound to 1-bromo-2-chloro-3-iodobenzene.

Reaction Principle: The amino group is first converted to a diazonium salt by treatment with a nitrite source in an acidic medium. The diazonium salt is then decomposed in the presence of a copper(I) salt to yield the desired substituted arene.[2][3]

sandmeyer_pathway start This compound diazotization Diazonium Salt Intermediate start->diazotization 1. NaNO₂, H₂SO₄, 0-5 °C product 1-Bromo-2-chloro-3-iodobenzene diazotization->product 2. KI

Sandmeyer Reaction Pathway.

Protocol:

  • Diazotization: In a beaker, suspend this compound (1.0 eq) in a mixture of sulfuric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any excess iodine, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This protocol outlines the coupling of this compound with a primary or secondary amine.

Reaction Principle: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond of this compound. The resulting palladium(II) complex then reacts with the amine in the presence of a base, followed by reductive elimination to form the N-arylated product and regenerate the palladium(0) catalyst.[4][6]

buchwald_hartwig_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_halide Ar-Pd(II)(L)₂-Br OxAdd->PdII_halide Amine_Coord Amine Coordination + R₂NH, - HBr PdII_halide->Amine_Coord PdII_amido Ar-Pd(II)(L)₂-NR₂ Amine_Coord->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product This compound (ArBr) This compound (ArBr) This compound (ArBr)->OxAdd R₂NH R₂NH R₂NH->Amine_Coord

Buchwald-Hartwig Amination Catalytic Cycle.

Protocol:

  • In an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq).

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds, typically between an aryl halide and an organoboron compound.[7][8]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to form the biaryl product.[9]

suzuki_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_halide Ar-Pd(II)(L)₂-Br OxAdd->PdII_halide Transmetalation Transmetalation + R-B(OH)₂ / Base PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)(L)₂-R Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product This compound (ArBr) This compound (ArBr) This compound (ArBr)->OxAdd R-B(OH)₂ R-B(OH)₂ R-B(OH)₂->Transmetalation

Suzuki-Miyaura Coupling Catalytic Cycle.

Protocol:

  • To a flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The protocols detailed in these application notes provide a robust foundation for the derivatization of this compound. These methods open avenues for the synthesis of a diverse library of compounds, which are essential for advancing research in medicinal chemistry and materials science. The provided data tables and visual diagrams are intended to facilitate the practical application of these synthetic transformations. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-3-chloroaniline. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesis of this compound via the reduction of 1-Bromo-2-chloro-3-nitrobenzene is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the reduction of 1-Bromo-2-chloro-3-nitrobenzene are a common issue. Several factors could be contributing to this, including incomplete reaction, side reactions, and product loss during workup.

Troubleshooting Steps:

  • Incomplete Reaction:

    • Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For reductions using tin(II) chloride (SnCl2) or iron powder, a significant molar excess is typically required to drive the reaction to completion.[1]

    • Reaction Time and Temperature: The reaction may require longer heating or refluxing to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible. One protocol suggests refluxing for 3 hours with SnCl2[1], while another using iron powder stirs at room temperature for 16 hours[1].

  • Side Reactions:

    • Dehalogenation: The bromo and chloro substituents can be susceptible to removal during reduction, especially with certain catalysts like Palladium on carbon (Pd/C) under hydrogenation conditions.[2] If you are using catalytic hydrogenation, consider a milder catalyst like Raney® Nickel, which is known to be more chemoselective for the nitro group reduction in the presence of halogens.[2]

    • Formation of Azo and Azoxy Byproducts: Under certain conditions, particularly with older reduction methods, bimolecular reduction can occur, leading to the formation of azo and azoxy compounds.[3] Using a metal/acid system like iron in acetic acid can help minimize these byproducts.[1]

  • Product Loss During Workup and Purification:

    • Extraction: Ensure efficient extraction of the product from the aqueous layer. Use a suitable organic solvent like ethyl acetate and perform multiple extractions. Washing the combined organic layers with brine can help remove residual water and improve separation.[1]

    • Purification: Significant product loss can occur during purification steps like column chromatography. Optimize your column chromatography conditions (e.g., silica gel mesh size, eluent system) to achieve good separation with minimal loss. One reported eluent system is ethyl acetate/petroleum ether (1:50).[1]

Q2: I am attempting to synthesize this compound by brominating 3-chloroaniline, but I am observing the formation of multiple brominated products. How can I improve the regioselectivity?

A: Direct bromination of anilines is often difficult to control due to the strong activating nature of the amino group, which can lead to polybromination.[4][5]

Strategies to Improve Selectivity:

  • Protecting the Amino Group: The most effective strategy is to protect the amino group as an acetanilide before bromination. The acetyl group moderates the activating effect of the amine, allowing for more controlled, regioselective bromination.[4][5] The protecting group can be subsequently removed by hydrolysis.[6]

  • Choice of Brominating Agent: Using a milder brominating agent than elemental bromine (Br2) can sometimes provide better control. N-Bromosuccinimide (NBS) is a common alternative.

  • Reaction Conditions: Carefully controlling the reaction temperature, typically by cooling the reaction mixture, can help to prevent over-bromination.[6]

Q3: My final this compound product is impure, containing isomeric byproducts. How can I improve the purity?

A: Isomeric impurities are a common challenge in the synthesis of substituted anilines. The strategy for removal depends on the nature of the impurity.

Purification Techniques:

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities. A careful selection of the stationary phase (e.g., silica gel) and a well-optimized mobile phase are crucial for achieving good separation.[1]

  • Recrystallization: If a suitable solvent system can be found where the solubility of the desired product and the isomeric impurity differ significantly, recrystallization can be an effective purification method.

  • Fractional Distillation: For liquid anilines with sufficiently different boiling points, fractional distillation under reduced pressure can be used for separation.[4]

Q4: My purified this compound darkens over time. Why is this happening and how can I prevent it?

A: Anilines, in general, are susceptible to aerial oxidation, which leads to the formation of colored impurities. This process is often accelerated by exposure to light and air.[4]

Prevention Strategies:

  • Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from air and light.

  • Purity: Ensure the product is highly pure, as trace impurities can sometimes catalyze the oxidation process.

Data Presentation

Table 1: Comparison of Reduction Methods for the Synthesis of this compound from 1-Bromo-2-chloro-3-nitrobenzene

Reducing AgentSolvent(s)TemperatureReaction TimeReported Yield (%)Reference
SnCl₂EthanolReflux3 hours55.2[1]
Iron powderAcetic acid, Ethanol, WaterRoom Temperature16 hours100[1]

Experimental Protocols

Protocol 1: Synthesis of this compound by Reduction of 1-Bromo-2-chloro-3-nitrobenzene with Iron Powder [1]

  • Reaction Setup: To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, add iron powder (10.7 g, 190.70 mmol) in portions.

  • Reaction: Stir the resulting mixture at room temperature for 16 hours.

  • Workup: Neutralize the mixture with a 5 N NaOH solution.

  • Extraction: Extract the mixture with ethyl acetate.

  • Washing: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product.

Protocol 2: Synthesis of this compound via Protection, Bromination, and Deprotection of 3-Chloroaniline (General Procedure)

This protocol is a generalized representation based on common organic synthesis techniques for selective halogenation.[4][5][6]

  • Acetylation (Protection):

    • Dissolve 3-chloroaniline in a suitable solvent (e.g., acetic acid).

    • Add acetic anhydride dropwise while cooling the reaction mixture.

    • Stir for a specified time until the reaction is complete (monitor by TLC).

    • Isolate the N-(3-chlorophenyl)acetamide product, typically by precipitation in water followed by filtration.

  • Bromination:

    • Dissolve the N-(3-chlorophenyl)acetamide in a suitable solvent (e.g., acetic acid).

    • Cool the solution in an ice bath.

    • Slowly add a brominating agent (e.g., a solution of bromine in acetic acid) dropwise.

    • Stir the reaction at a low temperature until complete (monitor by TLC).

    • Isolate the N-(2-bromo-3-chlorophenyl)acetamide product.

  • Hydrolysis (Deprotection):

    • Reflux the N-(2-bromo-3-chlorophenyl)acetamide in an acidic or basic solution (e.g., aqueous HCl or NaOH) until the hydrolysis is complete (monitor by TLC).

    • Neutralize the reaction mixture and extract the this compound product with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the final product by column chromatography or recrystallization.

Visualizations

experimental_workflow_reduction start Start: 1-Bromo-2-chloro-3-nitrobenzene reaction Reduction (e.g., Fe/HOAc or SnCl2) start->reaction workup Workup (Neutralization, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification end Product: this compound purification->end

Caption: Workflow for the synthesis of this compound via reduction.

troubleshooting_low_yield issue Low Yield of this compound cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Product Loss During Workup issue->cause3 solution1a Increase Reagent Stoichiometry cause1->solution1a solution1b Optimize Reaction Time/Temp cause1->solution1b solution2a Use Chemoselective Reducing Agent cause2->solution2a solution2b Control Reaction Conditions cause2->solution2b solution3a Optimize Extraction Protocol cause3->solution3a solution3b Refine Purification Technique cause3->solution3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-Bromo-3-chloroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Bromo-3-chloroaniline by recrystallization.

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: Why has my purified this compound turned a yellow or brown color?

A1: The discoloration of anilines, including this compound, is typically due to aerial oxidation. The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air and light. To minimize discoloration, it is advisable to store the purified compound in a dark place under an inert atmosphere, such as nitrogen or argon. If your product is already discolored, a small amount of activated charcoal can be used during the recrystallization process to adsorb the colored impurities.[1]

Q2: My product "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated.[2] this compound has a relatively low melting point of 41-43°C, which can make it prone to oiling out.[3]

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.

  • Solution 2: Try a different solvent or a mixed solvent system. For instance, if you are using a single solvent like ethanol, you could try a mixture of ethanol and water.

  • Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of pure this compound.

Q3: No crystals have formed even after cooling the solution in an ice bath. What is the problem?

A3: This is a common issue that can arise from several factors.

  • Too much solvent: The most frequent reason for the failure of crystallization is using an excessive amount of solvent, which keeps the compound dissolved even at low temperatures.[2] To remedy this, you can heat the solution to boil off some of the solvent to reach the saturation point and then attempt to cool it again.

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature. Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by introducing a seed crystal.

Q4: The recovery yield of my purified this compound is very low. How can I improve it?

A4: A low yield can result from several procedural missteps.[2]

  • Using too much solvent: As mentioned previously, excess solvent will lead to a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper, leading to loss. Ensure your filtration apparatus is pre-heated.

  • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.

Q5: How do I choose a suitable solvent for the recrystallization of this compound?

A5: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given that this compound is a relatively nonpolar molecule, nonpolar or moderately polar solvents are good candidates.[3] For substituted anilines, an ethanol/water mixed solvent system is often a good starting point.[4] You can also test solvents like heptane or other hydrocarbons.[5] It is recommended to perform small-scale solubility tests with a few solvents to identify the most suitable one.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using an ethanol/water mixed solvent system.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate to dissolve the solid. Stir continuously with a glass rod. Add more hot ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to a gentle boil for a few minutes.

  • Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization of the product.

  • Crystallization: Reheat the solution to ensure all the this compound is dissolved. Add hot water dropwise until the solution becomes slightly cloudy, indicating it has reached its saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystals.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (41-43°C) to remove any residual solvent.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides qualitative solubility information and key physical properties. Researchers should perform preliminary solubility tests to determine the optimal solvent for their specific sample.

PropertyValueReference
Molecular Formula C₆H₅BrClN[6]
Molecular Weight 206.47 g/mol [6]
Appearance Crystalline solid[3]
Melting Point 41-43 °C[3]
Boiling Point 277 °C[3]
Qualitative Solubility Exhibits nonpolar properties. Soluble in solvents like dichloromethane. Similar compounds show solubility in methanol, ethanol, and acetone.[3][7]
Typical Recrystallization Yield 70-90% (estimated, highly dependent on the purity of the crude product and technique)General laboratory practice

Visualizations

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool discolored Product Discolored dissolve->discolored If solution is colored crystals_form Crystals Form? cool->crystals_form oiled_out Product Oiled Out cool->oiled_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals Formed crystals_form->no_crystals No end Pure Product collect->end low_yield Low Yield collect->low_yield add_seed Add Seed Crystal or Scratch Flask no_crystals->add_seed Try First boil_solvent Boil Off Excess Solvent no_crystals->boil_solvent If Seeding Fails reheat_add_solvent Reheat and Add More Solvent oiled_out->reheat_add_solvent check_solvent_amount Review Solvent Volume and Washing Technique low_yield->check_solvent_amount add_charcoal Add Activated Charcoal During Dissolution discolored->add_charcoal add_seed->cool boil_solvent->cool reheat_add_solvent->cool add_charcoal->dissolve ExperimentalWorkflow start Start dissolve 1. Dissolve crude product in minimal hot ethanol start->dissolve decolorize 2. Decolorize with activated carbon (optional) dissolve->decolorize hot_filter 3. Hot gravity filtration (if necessary) decolorize->hot_filter saturate 4. Add hot water to point of saturation hot_filter->saturate cool 5. Cool slowly to room temperature, then ice bath saturate->cool isolate 6. Isolate crystals by vacuum filtration cool->isolate wash 7. Wash with minimal ice-cold ethanol/water isolate->wash dry 8. Dry crystals under vacuum wash->dry end End: Pure Product dry->end

References

Side reactions to avoid in the synthesis of 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-3-chloroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The primary side reactions depend on the synthetic route employed. However, common undesirable reactions include:

  • Over-halogenation: Introduction of additional bromine or chlorine atoms to the aromatic ring, leading to di- or tri-halogenated impurities.

  • Isomer Formation: Bromination or chlorination at positions other than the desired ones, resulting in a mixture of isomers that can be difficult to separate.

  • Dehalogenation: Loss of a halogen atom, particularly during reduction steps (e.g., reduction of a nitro group), can lead to the formation of chloroaniline or bromoaniline.

  • Incomplete Reaction: Residual starting materials or intermediates in the final product.

  • Hydrolysis of Diazonium Salts: In Sandmeyer-type reactions, the intermediate diazonium salt can react with water to form phenolic impurities.

  • Formation of Biaryl Compounds: A common side product in Sandmeyer reactions is the formation of biphenyl derivatives.[1]

Q2: How can I minimize the formation of polybrominated byproducts during the bromination of 3-chloroaniline?

A2: To control polybromination, consider the following:

  • Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 3-chloroaniline.

  • Temperature Control: Perform the reaction at a low temperature to decrease the reaction rate and improve selectivity.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.

  • Protecting Groups: Consider protecting the amine group as an acetanilide to reduce its activating effect and gain better control over the regioselectivity of the bromination.

Q3: What analytical techniques are recommended for identifying and quantifying side products?

A3: A combination of chromatographic and spectroscopic methods is ideal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities and isomers.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and detecting less volatile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and elucidate the structure of unknown impurities.

Troubleshooting Guides

Issue 1: Presence of Multiple Isomers in the Final Product

Symptoms:

  • GC-MS or HPLC analysis shows multiple peaks with the same mass-to-charge ratio as the desired product.

  • ¹H NMR spectrum shows a complex pattern of aromatic signals that is inconsistent with the pure desired product.

Possible Causes and Solutions:

Cause Solution
Non-selective Halogenation The directing effects of the amino and chloro groups on 3-chloroaniline can lead to the formation of several isomers upon bromination. To enhance regioselectivity, consider protecting the amino group as an acetanilide before halogenation. The bulkier protecting group can sterically hinder certain positions.
Reaction Temperature Too High Higher temperatures can lead to a loss of selectivity. Maintain a low and consistent temperature throughout the reaction.
Incorrect Solvent The polarity of the solvent can influence the selectivity of the halogenation. Acetic acid is a commonly used solvent.[2] Experiment with different solvent systems to optimize for the desired isomer.
Issue 2: Significant Dehalogenation During Nitro Group Reduction

Symptoms:

  • Presence of 3-chloroaniline or 2-bromoaniline in the product mixture, as identified by GC-MS or NMR.

Possible Causes and Solutions:

Cause Solution
Harsh Reduction Conditions Certain reducing agents or reaction conditions can lead to the cleavage of the carbon-halogen bond. For the reduction of a nitro-intermediate like 2-bromo-3-chloronitrobenzene, using milder reducing agents such as tin(II) chloride (SnCl₂) in ethanol can be effective.[3]
Catalyst Poisoning or Inactivity In catalytic hydrogenation, the catalyst can sometimes promote dehalogenation. The addition of metal oxides to the reaction can help to avoid this. Screening different catalysts (e.g., PtO₂, Pd/C with additives) and optimizing hydrogen pressure and temperature are crucial.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 3-Chloroaniline (Illustrative)
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-chloroaniline (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid through the dropping funnel, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Reduction of 2-Bromo-3-chloronitrobenzene
  • Reaction Setup: In a round-bottom flask, combine 2-bromo-3-chloronitrobenzene (1 equivalent) and ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) portion-wise while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate until the pH is basic.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizing Reaction Pathways

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions A 3-Chloroaniline B Bromination (Br₂, Acetic Acid) A->B C This compound (Desired Product) B->C D Over-bromination B->D E Isomer Formation (e.g., 4-Bromo-3-chloroaniline) B->E F Dibromo-3-chloroaniline D->F G Other Isomers E->G

Caption: Main synthesis pathway of this compound and potential side reactions.

Troubleshooting_Workflow start Start Synthesis check_purity Analyze Crude Product (GC-MS, HPLC, NMR) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure product_ok Product is Acceptable is_pure->product_ok Yes troubleshoot Identify Impurities is_pure->troubleshoot No isomers Isomers Present troubleshoot->isomers Multiple Isomers over_halogenation Over-halogenation troubleshoot->over_halogenation Higher MW Impurities dehalogenation Dehalogenation troubleshoot->dehalogenation Lower MW Impurities optimize_selectivity Optimize for Selectivity: - Lower Temperature - Use Protecting Group - Change Solvent isomers->optimize_selectivity optimize_stoichiometry Optimize Stoichiometry: - Use 1:1 Reagent Ratio - Slow Addition over_halogenation->optimize_stoichiometry optimize_reduction Optimize Reduction: - Use Milder Reagents - Screen Catalysts dehalogenation->optimize_reduction optimize_selectivity->start optimize_stoichiometry->start optimize_reduction->start

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Optimizing reaction conditions for 2-Bromo-3-chloroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-3-chloroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The primary precursor for synthesizing this compound is typically 1-bromo-2-chloro-3-nitrobenzene, which is then reduced to the corresponding aniline. An alternative approach involves the deprotection of a protected aniline derivative, such as tert-butyl (2-bromo-3-chlorophenyl)carbamate.

Q2: What are the most effective reducing agents for the conversion of 1-bromo-2-chloro-3-nitrobenzene to this compound?

A2: Commonly used and effective reducing agents for this transformation include tin(II) chloride (SnCl2) in ethanol and iron powder in a mixture of acetic acid, ethanol, and water.[1][2] Both methods have demonstrated high efficacy.

Q3: What is a typical purification method for crude this compound?

A3: A highly effective method for purifying the crude product is silica gel column chromatography.[1][2] A common eluent system is a mixture of ethyl acetate and petroleum ether.[1][2]

Q4: How can I avoid the formation of di- or tri-halogenated byproducts during synthesis?

A4: Over-halogenation is a common side reaction, particularly when directly halogenating anilines due to the activating nature of the amino group. To prevent this, it is crucial to control the stoichiometry of the halogenating agent and maintain a low reaction temperature, preferably between 0°C and ambient temperature.[3]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low Yield Incomplete Reaction: The reduction of the nitro group may not have proceeded to completion.- Ensure the reaction is stirred for the recommended duration (e.g., 3 hours under reflux for SnCl2 method, 16 hours at room temperature for the iron powder method).[1][2] - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal Reagent Ratios: Incorrect stoichiometry of reagents can lead to reduced yield.- Use a molar excess of the reducing agent (e.g., 5 equivalents of SnCl2).[1] - For the iron powder method, a significant excess (e.g., 3 equivalents) is also recommended.[2]
Loss During Workup: Product may be lost during extraction and washing steps.- Ensure thorough extraction with an appropriate organic solvent like ethyl acetate.[1][2] - Perform multiple extractions to maximize recovery. - Wash the combined organic layers with saturated brine to remove excess water and improve phase separation.[1][2]
Presence of Impurities in Final Product Incomplete Reaction: Starting material (1-bromo-2-chloro-3-nitrobenzene) may remain.- Increase the reaction time or temperature slightly, while monitoring for potential side reactions. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Formation of Isomeric Byproducts: The synthesis may yield isomers depending on the starting materials and reaction pathway.- Purify the crude product using silica gel column chromatography with an optimized eluent system (e.g., ethyl acetate/petroleum ether).[1][2]
Residual Reagents or Byproducts: Reagents like tin salts may contaminate the product.- After quenching the reaction with water, ensure the mixture is made basic (if using SnCl2) to precipitate tin salts, which can then be filtered off. - Thoroughly wash the organic extract with water and brine.[1][2]
Difficulty in Product Isolation Product is an Oil Instead of a Solid: The product may not crystallize as expected.- Ensure all solvent has been removed under reduced pressure.[1][2] - Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization. - If crystallization fails, purify the oil directly using column chromatography.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 1-Bromo-2-chloro-3-nitrobenzene with SnCl₂

This protocol is adapted from established chemical synthesis procedures.[1][2]

Materials:

  • 1-Bromo-2-chloro-3-nitrobenzene

  • Tin(II) chloride (SnCl₂)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-2-chloro-3-nitrobenzene (1.0 eq) in ethanol.

  • Add tin(II) chloride (5.0 eq) to the solution.

  • Stir the mixture and heat it to reflux for 3 hours.

  • After cooling to room temperature, quench the reaction by adding deionized water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether = 1:50) to yield this compound.[1]

Protocol 2: Synthesis via Reduction of 1-Bromo-2-chloro-3-nitrobenzene with Iron Powder

This protocol is based on a reported synthesis method.[2]

Materials:

  • 1-Bromo-2-chloro-3-nitrobenzene

  • Iron powder

  • Acetic acid (HOAc)

  • Ethanol (EtOH)

  • Water (H₂O)

  • 5N Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, prepare a mixture of ethanol, water, and acetic acid.

  • Add 1-bromo-2-chloro-3-nitrobenzene (1.0 eq) to the solvent mixture.

  • Add iron powder (3.0 eq) portion-wise while stirring at room temperature.

  • Continue stirring the resulting mixture at room temperature for 16 hours.

  • Neutralize the reaction mixture with a 5N NaOH solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford the desired product.[2]

Protocol 3: Synthesis via Deprotection of tert-butyl (2-bromo-3-chlorophenyl)carbamate

This protocol is derived from a described synthetic route.[4]

Materials:

  • tert-butyl (2-bromo-3-chlorophenyl)carbamate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (2-bromo-3-chlorophenyl)carbamate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid to the solution and stir the reaction mixture at room temperature for 3 hours.

  • Concentrate the reaction solution using a rotary evaporator.

  • Add water to the concentrated residue and extract the mixture with dichloromethane.

  • Separate the organic phase and wash it sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase to yield this compound.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

MethodStarting MaterialReagentsSolventReaction Time & Temp.YieldReference
Reduction with SnCl₂1-Bromo-2-chloro-3-nitrobenzeneSnCl₂Ethanol3 hours, Reflux55.2%[1]
Reduction with Fe1-Bromo-2-chloro-3-nitrobenzeneFe, HOAcEtOH, H₂O16 hours, Room Temp.~100% (crude)[2]
Deprotectiontert-butyl (2-bromo-3-chlorophenyl)carbamateTFADCM3 hours, Room Temp.77%[4]

Visualizations

experimental_workflow cluster_reduction Reduction Pathway cluster_deprotection Deprotection Pathway cluster_workup Workup & Purification start_nitro 1-Bromo-2-chloro-3-nitrobenzene reagents_sncl2 SnCl2, EtOH Reflux, 3h start_nitro->reagents_sncl2 Method 1 reagents_fe Fe, HOAc EtOH, H2O RT, 16h start_nitro->reagents_fe Method 2 product_crude Crude this compound reagents_sncl2->product_crude reagents_fe->product_crude workup Aqueous Workup (Extraction, Washing, Drying) product_crude->workup start_carbamate tert-butyl (2-bromo-3- chlorophenyl)carbamate reagents_tfa TFA, DCM RT, 3h start_carbamate->reagents_tfa product_crude_deprotection Crude this compound reagents_tfa->product_crude_deprotection product_crude_deprotection->workup purification Silica Gel Column Chromatography workup->purification final_product Pure this compound purification->final_product

Caption: Synthetic pathways to this compound.

troubleshooting_logic start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes suboptimal_reagents Suboptimal Reagent Ratio check_yield->suboptimal_reagents Yes workup_loss Loss During Workup check_yield->workup_loss Yes purification_issue Inefficient Purification check_purity->purification_issue Yes side_reactions Side Reactions Occurred check_purity->side_reactions Yes success Successful Synthesis check_purity->success No increase_time_temp Increase Reaction Time/Temp Monitor with TLC incomplete_reaction->increase_time_temp adjust_stoichiometry Adjust Reagent Stoichiometry suboptimal_reagents->adjust_stoichiometry optimize_extraction Optimize Extraction/Washing workup_loss->optimize_extraction increase_time_temp->check_purity adjust_stoichiometry->check_purity optimize_extraction->check_purity optimize_chromatography Optimize Chromatography (Eluent, Column) purification_issue->optimize_chromatography control_conditions Control Reaction Conditions (Temp, Stoichiometry) side_reactions->control_conditions optimize_chromatography->success control_conditions->success

Caption: Troubleshooting logic for synthesis optimization.

References

Troubleshooting low yield in the bromination of 3-chloroaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the bromination of 3-chloroaniline derivatives.

Troubleshooting Guides

Question: My bromination of 3-chloroaniline is resulting in a low yield of the desired monobrominated product. What are the common causes and how can I improve the yield?

Answer:

Low yields in the bromination of 3-chloroaniline can stem from several factors, primarily related to the high reactivity of the aniline starting material and the reaction conditions employed. Here is a step-by-step guide to troubleshoot and optimize your reaction:

  • Over-Reactivity and Polysubstitution: The amino group (-NH₂) is a strong activating group, which makes the aromatic ring highly susceptible to electrophilic attack. This often leads to the formation of di- and tri-brominated byproducts, consuming your starting material and reducing the yield of the desired monobrominated product.[1][2][3][4][5][6][7][8][9][10][11][12]

    • Solution: Protect the amino group by acetylation. Reacting 3-chloroaniline with acetic anhydride will form the corresponding acetanilide. The N-acetyl group is still an ortho-, para-director but is less activating than the amino group.[6][9][10][13][14][15] This moderation of reactivity allows for more controlled monobromination. The acetyl protecting group can be easily removed later by acid or base hydrolysis.

  • Improper Reaction Conditions: The choice of solvent, temperature, and brominating agent plays a critical role in the success of the reaction.

    • Solvent Effects: The polarity of the solvent can influence the regioselectivity and rate of the reaction.[4][5][16] For instance, using a non-polar solvent like carbon disulfide (CS₂) can sometimes help to reduce the formation of multiple bromine additions compared to polar solvents like water.[4][5]

    • Temperature Control: Bromination reactions of anilines are often exothermic. Running the reaction at a low temperature (e.g., 0-5 °C) can help to control the reaction rate and minimize side reactions.[17]

    • Brominating Agent: While bromine water is a common reagent, it is highly reactive and can lead to polybromination.[2][7] Consider using a milder brominating agent such as N-bromosuccinimide (NBS) for better control.[16][18][19]

  • Side Reactions:

    • Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.[10] Using an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

    • Protonation of the Amino Group: In strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is deactivating and a meta-director, which can lead to the formation of undesired isomers and a lower yield of the ortho/para product.[2][3][10][20][21]

  • Purification and Work-up: Product loss during extraction and purification can significantly impact the final yield. Ensure proper phase separation during extraction and consider optimizing your chromatography conditions.[22]

Frequently Asked Questions (FAQs)

Q1: Why am I getting multiple brominated products instead of the desired monobromo-3-chloroaniline?

A1: The amino group in 3-chloroaniline is a strong activating group for electrophilic aromatic substitution.[3] This high reactivity makes the aromatic ring very electron-rich and prone to reacting with multiple bromine molecules, leading to di- or even tri-brominated products.[6][7] To achieve selective monobromination, the reactivity of the amino group needs to be tempered.

Q2: How can I achieve selective monobromination of 3-chloroaniline?

A2: The most common and effective method is to protect the amino group by converting it to an amide, typically an acetamide, by reacting the aniline with acetic anhydride.[10][13] The resulting N-acetyl group is less activating than the amino group, which allows for a more controlled bromination, favoring the formation of the monobrominated product.[9] The protecting acetyl group can be subsequently removed by hydrolysis.[13]

Q3: My reaction mixture is turning dark, and I am getting a low yield. What is happening?

A3: A dark reaction mixture often indicates the occurrence of side reactions, most commonly the oxidation of the aniline substrate.[10] Anilines are sensitive to oxidizing agents and even air, especially at elevated temperatures. To mitigate this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen) and at a controlled, low temperature.

Q4: I am observing the formation of a meta-brominated product. Why is this happening?

A4: The formation of a meta-substituted product from an ortho-, para-directing starting material like 3-chloroaniline is often due to the protonation of the amino group in a highly acidic reaction medium. The resulting anilinium ion (-NH₃⁺) is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position.[2][20][21]

Q5: What are the best brominating agents and solvents for the bromination of 3-chloroaniline derivatives?

A5: For a more controlled reaction and to avoid over-bromination, milder brominating agents are preferred over elemental bromine. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose.[16][18][19] The choice of solvent is also crucial; non-polar solvents like carbon disulfide or chlorinated hydrocarbons can sometimes offer better selectivity than polar protic solvents.[4][5][17] The regioselectivity of the bromination of meta-substituted anilines with NBS has been shown to be dependent on the polarity of the solvent.[16]

Data Presentation

Starting Material Brominating Agent Solvent Temperature Yield of Monobrominated Product Reference
3-ChloroanilineN-Bromosuccinimide (NBS)DMFRoom Temperature90-92% (of 4-bromo-3-chloroaniline)[18]
3-ChloroanilineCuBr₂1-hexyl-3-methylimidazolium bromide (ionic liquid)Room TemperatureHigh (para-selectivity)[23]
Acetanilide of 3-methylanilineBromineAcetic Acid≤25°C95%[17]
AnilineNH₄Br/H₂O₂Acetic AcidRoom TemperatureGood to Excellent (para-selective)[24]

Experimental Protocols

Protocol 1: Monobromination of 3-Chloroaniline via Acetylation

This protocol involves the protection of the amino group as an acetanilide, followed by bromination and deprotection.

Step 1: Acetylation of 3-Chloroaniline

  • In a round-bottom flask, dissolve 3-chloroaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the N-(3-chlorophenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-(3-chlorophenyl)acetamide

  • Dissolve the dried N-(3-chlorophenyl)acetamide in a suitable solvent such as acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with stirring, maintaining the low temperature.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine.

  • The brominated product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

Step 3: Hydrolysis of the N-acetyl group

  • Reflux the brominated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • After the reaction is complete (monitor by TLC), cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free amine.

  • Collect the final product, 4-bromo-3-chloroaniline, by filtration, wash with water, and dry.[14]

Protocol 2: Direct Bromination using N-Bromosuccinimide (NBS)

  • Dissolve 3-chloroaniline in dimethylformamide (DMF).[18]

  • In a separate flask, dissolve N-bromosuccinimide (NBS) in DMF.

  • At room temperature, add the 3-chloroaniline solution dropwise to the NBS solution with stirring.[18]

  • Continue stirring at room temperature for approximately 3 hours.[18]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.[18]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[18]

  • Purify the crude product by chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Bromination cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions & Optimizations Problem Low Yield in Bromination of 3-Chloroaniline OverReactivity Over-Reactivity & Polysubstitution Problem->OverReactivity SideReactions Side Reactions (Oxidation, Protonation) Problem->SideReactions Conditions Suboptimal Reaction Conditions Problem->Conditions Purification Product Loss during Purification Problem->Purification ProtectGroup Protect Amino Group (Acetylation) OverReactivity->ProtectGroup InertAtmosphere Use Inert Atmosphere & Control pH SideReactions->InertAtmosphere ControlConditions Control Temperature & Use Milder Reagents (NBS) Conditions->ControlConditions OptimizePurification Optimize Work-up & Chromatography Purification->OptimizePurification

Caption: Troubleshooting workflow for low yield in the bromination of 3-chloroaniline.

Bromination_Pathway cluster_direct Direct Bromination cluster_protected Protected Pathway Start 3-Chloroaniline DirectBromination Brominating Agent (e.g., Br₂ water) Start->DirectBromination Acetylation Acetylation (Acetic Anhydride) Start->Acetylation LowYield Low Yield of Monobromo Product DirectBromination->LowYield Byproducts Polybrominated Byproducts DirectBromination->Byproducts Acetanilide N-(3-chlorophenyl) acetamide Acetylation->Acetanilide ProtectedBromination Bromination (e.g., Br₂/AcOH or NBS) Acetanilide->ProtectedBromination BrominatedAcetanilide Brominated Acetanilide ProtectedBromination->BrominatedAcetanilide Hydrolysis Hydrolysis (H⁺ or OH⁻) BrominatedAcetanilide->Hydrolysis HighYield High Yield of Monobromo Product Hydrolysis->HighYield

Caption: Comparison of direct vs. protected bromination pathways for 3-chloroaniline.

References

Technical Support Center: Aniline Synthesis - Preventing Polychlorination Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in preventing the formation of polychlorinated byproducts during aniline synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

Issue 1: My chlorination reaction is producing a mixture of mono-, di-, and tri-chlorinated anilines with low selectivity.

This is a common challenge due to the high reactivity of the aniline ring. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[1] To enhance selectivity for monochlorination, consider the following troubleshooting steps:

  • Protect the Amino Group: The most effective strategy is to protect the amino group by converting it to an acetanilide. This moderates the activating effect of the amine, allowing for more controlled chlorination.[1][2] The acetyl group can be removed after chlorination via hydrolysis to yield the desired monochlorinated aniline.

  • Choice of Chlorinating Agent: The reactivity and selectivity of the chlorination reaction are highly dependent on the chlorinating agent used.

    • Mild Agents: For greater control and selectivity, consider using milder chlorinating agents such as N-chlorosuccinimide (NCS).[1]

    • Highly Selective Systems: For specific regioselectivity, specialized catalytic systems can be employed. For instance, using a secondary amine organocatalyst with sulfuryl chloride can achieve high ortho-selectivity.[1] For para-selectivity, copper(II) chloride in an ionic liquid can be effective.[1][3]

  • Reaction Temperature: Lowering the reaction temperature can help control the reaction rate and minimize the formation of polychlorinated byproducts.[1]

  • Solvent Choice: The solvent can significantly influence the reaction's outcome. Non-polar solvents may help to moderate the reaction.[1]

Issue 2: My reaction is yielding the wrong isomer (e.g., primarily ortho-substituted when para-substituted is desired).

Controlling regioselectivity is crucial for obtaining the desired product. Here’s how to troubleshoot unfavorable isomer distribution:

  • Steric Hindrance: By protecting the amino group with a bulky protecting group, you can sterically hinder the ortho positions, thereby favoring substitution at the para position.[2][4]

  • Directed Chlorination: Employing specific catalysts or reaction conditions can direct the chlorination to a particular position. As mentioned above, an organocatalyst with sulfuryl chloride can favor the ortho position, while CuCl₂ in an ionic liquid can favor the para position.[1][3]

Issue 3: The reaction mixture is turning dark purple or black, indicating product degradation.

The formation of dark-colored byproducts is often due to the oxidation of aniline or the chlorinated aniline products.[2] To prevent this:

  • Use Purified Reagents: Ensure your aniline starting material is pure and colorless. Freshly distilled aniline is recommended.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[2]

  • Anhydrous Conditions: The presence of water can promote oxidation. Ensure all solvents and reagents are anhydrous.

  • Temperature Control: Avoid excessive heat, as higher temperatures can accelerate degradation and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for the high reactivity of aniline in chlorination reactions? A1: The high reactivity of aniline in electrophilic aromatic substitution reactions, such as chlorination, is due to the strong electron-donating nature of the amino (-NH₂) group. The lone pair of electrons on the nitrogen atom delocalizes into the benzene ring, increasing the electron density, particularly at the ortho and para positions. This makes the ring highly activated and susceptible to attack by electrophiles like the chloronium ion (Cl⁺).[1][5]

Q2: What are the most common polychlorinated byproducts in aniline synthesis? A2: Without proper control, the chlorination of aniline can lead to a mixture of products, including 2-chloroaniline, 4-chloroaniline, 2,4-dichloroaniline, 2,6-dichloroaniline, and 2,4,6-trichloroaniline.[6] The formation of these polychlorinated byproducts is due to the fact that the monochlorinated products are still activated and can readily undergo further chlorination.[6]

Q3: How does protecting the amino group as an acetanilide prevent polychlorination? A3: Acetylation of the amino group to form an acetamido group (-NHCOCH₃) moderates its activating effect. The lone pair on the nitrogen is partially delocalized onto the adjacent carbonyl oxygen, reducing its ability to donate electron density to the aromatic ring.[2][4] This deactivation of the ring allows for a more controlled, selective monochlorination.[2] The bulky acetyl group also provides steric hindrance at the ortho positions, favoring the formation of the para-substituted product.[4]

Q4: How can I analyze the product mixture to determine the extent of polychlorination? A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for separating and identifying the different chlorinated aniline isomers and byproducts in your reaction mixture.[7][8][9][10] This method allows for both qualitative identification and quantitative analysis of the product distribution.

Q5: Are there any alternatives to protecting the amino group? A5: While protection is a very common and effective strategy, you can also influence selectivity by carefully choosing your chlorinating agent and reaction conditions. For example, using milder reagents like N-chlorosuccinimide (NCS) can provide better control than using chlorine gas.[1] Additionally, specialized catalytic systems have been developed to achieve high regioselectivity without the need for a protecting group.[1]

Data Presentation

The choice of chlorinating agent and reaction conditions significantly impacts the product distribution. The following table summarizes the product distribution for the chlorination of 2-methylaniline with copper(II) chloride in different solvents, illustrating the effect of the reaction environment on regioselectivity.

EntrySolvento-chlorop-chlorodichloroUnreacted
136% aq HCl8%82%6.5%2.1%
2Ionic Liquid (3a)5%92%2.5%-
3Ionic Liquid (3b)7%89%3.2%-
4Ionic Liquid (3c)10%88%2.8%-
(Data adapted from a study on the chlorination of 2-methylaniline with CuCl₂)[3]

Experimental Protocols

A reliable method to achieve selective monochlorination of aniline involves a three-step process: protection of the amino group, selective chlorination of the protected intermediate, and deprotection to yield the final product.

Protocol 1: Protection of Aniline (Acetylation)

This protocol describes the synthesis of acetanilide from aniline.

Materials:

  • Aniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid

  • Sodium acetate

  • Water

  • Ice

Procedure:

  • In a flask, dissolve aniline in water and add concentrated hydrochloric acid.

  • In a separate beaker, prepare a solution of sodium acetate in water.

  • To the aniline hydrochloride solution, add acetic anhydride and swirl to mix.

  • Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the crude acetanilide by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from hot water.

Protocol 2: Selective para-Chlorination of Acetanilide

This protocol describes the selective monochlorination of acetanilide at the para position.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Sodium hypochlorite solution (commercial bleach)

Procedure:

  • Dissolve acetanilide in glacial acetic acid in a flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium hypochlorite solution dropwise to the stirred, cooled solution. Maintain the temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture into a beaker of cold water to precipitate the p-chloroacetanilide.

  • Collect the product by vacuum filtration and wash thoroughly with cold water.

  • The crude p-chloroacetanilide can be purified by recrystallization from ethanol.

Protocol 3: Deprotection of p-Chloroacetanilide (Hydrolysis)

This protocol describes the hydrolysis of p-chloroacetanilide to p-chloroaniline.

Materials:

  • p-Chloroacetanilide

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide solution

  • Water

  • Ice

Procedure:

  • In a round-bottom flask, add p-chloroacetanilide and a solution of concentrated hydrochloric acid in water.

  • Heat the mixture under reflux for approximately 30-60 minutes, or until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly neutralize the acidic solution with a sodium hydroxide solution until the p-chloroaniline precipitates.

  • Collect the crude p-chloroaniline by vacuum filtration and wash with cold water.

  • The product can be purified by recrystallization or distillation.

Mandatory Visualizations

Workflow for Preventing Polychlorination

workflow cluster_protection Step 1: Protection cluster_chlorination Step 2: Selective Chlorination cluster_deprotection Step 3: Deprotection cluster_uncontrolled Uncontrolled Reaction Aniline Aniline Acetylation Acetylation (Acetic Anhydride) Aniline->Acetylation DirectChlorination Direct Chlorination (e.g., Cl2) Aniline->DirectChlorination Acetanilide Acetanilide Acetylation->Acetanilide Chlorination Monochlorination (e.g., NaOCl) Acetanilide->Chlorination Chloroacetanilide p-Chloroacetanilide Chlorination->Chloroacetanilide Hydrolysis Hydrolysis (Acid or Base) Chloroacetanilide->Hydrolysis Monochloroaniline Monochloroaniline (Desired Product) Hydrolysis->Monochloroaniline Polychlorinated Polychlorinated Byproducts (Undesired) DirectChlorination->Polychlorinated troubleshooting cluster_solutions Potential Solutions Problem Low Selectivity: Mixture of Polychlorinated Products Protect Protect Amino Group (e.g., Acetylation) Problem->Protect Reagent Change Chlorinating Agent (e.g., NCS, SO2Cl2/catalyst) Problem->Reagent Temp Lower Reaction Temperature Problem->Temp Solvent Optimize Solvent Problem->Solvent ImprovedSelectivity Improved Selectivity for Monochlorinated Product Protect->ImprovedSelectivity Moderates Reactivity Reagent->ImprovedSelectivity Increases Selectivity Temp->ImprovedSelectivity Controls Reaction Rate Solvent->ImprovedSelectivity Influences Reactivity

References

Technical Support Center: Purifying 2-Bromo-3-chloroaniline with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-Bromo-3-chloroaniline using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when purifying this compound and similar halogenated anilines by silica gel column chromatography?

A1: Halogenated anilines like this compound can present several challenges during silica gel chromatography. The primary issue stems from the basic nature of the aniline's amino group, which can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to several problems:

  • Peak Tailing or Streaking: The strong interaction causes the compound to elute slowly and unevenly, resulting in broad, streaky bands on the column and elongated spots on a TLC plate.[1]

  • Irreversible Adsorption: In some cases, the aniline can bind so strongly to the silica that it fails to elute, leading to significant product loss.[2]

  • Compound Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[3]

Q2: Which stationary phase is recommended for the purification of this compound?

A2: While standard silica gel is often used, its acidic nature can cause the issues mentioned above. For better results, consider these alternatives:

  • Deactivated or Neutralized Silica Gel: You can reduce the acidity of silica gel by adding a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to the mobile phase.[4] This will "cap" the acidic sites and allow the aniline to elute more cleanly.[4]

  • Amine-Functionalized Silica Gel: This is a commercially available stationary phase where the silica surface is bonded with amino groups. It provides a more inert surface for the purification of basic compounds like anilines and can significantly improve peak shape and recovery.[2][4]

  • Neutral Alumina: Alumina is another polar stationary phase that is less acidic than silica gel and can be a good alternative for purifying anilines.[4]

  • Reversed-Phase (C18) Silica: For more polar anilines, or if normal-phase chromatography is proving difficult, reversed-phase chromatography can be an effective option.[4][5]

Q3: What is a good starting mobile phase system for the column chromatography of this compound?

A3: The selection of the mobile phase is crucial for good separation. A good starting point for halogenated anilines is a mixture of a non-polar solvent and a moderately polar solvent.[4]

  • Hexane/Ethyl Acetate: This is a very common and effective solvent system for compounds of moderate polarity.

  • Petroleum Ether/Ethyl Acetate: Similar to hexane/ethyl acetate, this is also a widely used system. A documented purification of a similar compound, 3-bromo-2-chloroaniline, utilized a petroleum ether/ethyl acetate (50:1 and 10:1) gradient.[6]

  • Dichloromethane/Methanol: This system is suitable for more polar compounds.[4]

It is highly recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Product is not eluting from the column 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to the silica gel.[3] 3. The compound may have decomposed on the column.[3]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce interaction with acidic silica.[4] 3. Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica.[4] 4. Test the stability of your compound on a small amount of silica before running a large-scale column.[3]
Poor separation of product from impurities 1. The mobile phase is too polar, causing all compounds to elute quickly. 2. The chosen solvent system does not provide adequate selectivity. 3. The column was overloaded with the crude sample. 4. The column was not packed properly, leading to channeling.1. Decrease the polarity of the mobile phase. 2. Experiment with different solvent systems using TLC to find one that gives better separation. 3. Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample) and ensure the sample is loaded in a concentrated, narrow band.[7] 4. Ensure the silica gel is packed uniformly without any cracks or air bubbles.
Product elutes as a broad, streaky band (tailing) 1. Strong interaction between the basic aniline and the acidic silica gel.[1]1. Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase.[4] 2. Switch to an amine-functionalized silica gel or neutral alumina stationary phase.[4] 3. Consider using reversed-phase chromatography.[4]
Colored impurities co-elute with the product 1. The polarity of the impurity is very similar to the product in the chosen solvent system.1. Try a different mobile phase system. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system (or vice versa) can alter the elution order. 2. Consider a pre-purification step, such as an acid wash, to remove basic or acidic impurities before chromatography.[4]

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography using Silica Gel

This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude mixture.

  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.3 and show good separation from impurities.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 99:1 hexane/ethyl acetate with 0.1% triethylamine).[4]

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[7]

    • Equilibrate the packed column by running 2-3 column volumes of the mobile phase through it.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica gel.[7]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[7] This method is preferred if the sample is not very soluble in the mobile phase.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase determined from your TLC analysis.

    • Collect fractions in test tubes or vials.

    • Gradually increase the polarity of the mobile phase (gradient elution) as needed to elute your product.[4] For example, you might start with 99:1 hexane/ethyl acetate and gradually move to 95:5, 90:10, etc.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Guides

Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Determine Mobile Phase) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Sample (Wet or Dry Loading) Pack->Load Elute Elute with Gradient & Collect Fractions Load->Elute Monitor Monitor Fractions (TLC) Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Isolate Isolate Product (Rotary Evaporation) Combine->Isolate

Caption: A typical workflow for the column chromatography purification of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_solutions Solutions start Poor Purification Result q1 Is the product streaking or tailing? start->q1 q2 Is the product not eluting? q3 Is the separation poor? q1->q3 No sol_tailing Add Triethylamine (0.1-1%) to Mobile Phase q1->sol_tailing Yes sol_elution Increase Mobile Phase Polarity q2->sol_elution Yes q3->q2 No sol_separation Optimize Mobile Phase (via TLC) q3->sol_separation Yes sol_alt_stationary Use Amine-Silica or Alumina sol_tailing->sol_alt_stationary sol_elution->sol_alt_stationary sol_separation->sol_alt_stationary

References

Characterization of unexpected byproducts in 2-Bromo-3-chloroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-chloroaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and characterization of this compound.

Issue 1: Presence of an Isomeric Impurity in the Final Product

  • Question: My final product shows two distinct spots on TLC and two sets of aromatic signals in the 1H NMR spectrum. How can I identify the impurity and remove it?

  • Answer: A common impurity in the synthesis of this compound is its isomer, 3-Bromo-2-chloroaniline. This can arise from the starting materials or during the synthesis process.

    • Identification: The two isomers can be distinguished by their 1H NMR spectra. The aromatic proton signals for this compound will have a different splitting pattern and chemical shifts compared to 3-Bromo-2-chloroaniline. A comparison with reference spectra is the most reliable method of identification.

    • Removal: Fractional crystallization or column chromatography can be employed to separate the two isomers. Due to their similar polarities, a careful selection of the solvent system for chromatography is crucial. A non-polar/polar solvent system like hexane/ethyl acetate with a shallow gradient is often effective.

Issue 2: Formation of Polyhalogenated Byproducts

  • Question: My mass spectrum shows peaks corresponding to a higher molecular weight than the desired product, suggesting the presence of additional halogen atoms. How can I avoid this?

  • Answer: Over-halogenation is a common side reaction in the synthesis of haloanilines, leading to the formation of di-bromo or di-chloro species.

    • Prevention: To minimize polyhalogenation, it is important to control the stoichiometry of the halogenating agent and the reaction temperature. Using a protecting group for the aniline nitrogen, such as an acetyl group, can moderate the activating effect of the amine and lead to more selective halogenation.[1]

    • Characterization: The isotopic pattern in the mass spectrum can help identify the number and type of halogen atoms. For example, the presence of two bromine atoms will give a characteristic M, M+2, M+4 pattern. GC-MS analysis is a powerful tool for separating and identifying these polyhalogenated byproducts.

Issue 3: Incomplete Reaction or Presence of Starting Material

  • Question: My reaction work-up shows a significant amount of unreacted starting material. How can I improve the reaction conversion?

  • Answer: Incomplete reactions can be due to several factors, including insufficient reaction time, low temperature, or impure reagents.

    • Optimization: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Ensure that the reaction temperature is maintained at the specified level. Use of fresh, high-purity reagents is also critical for achieving high conversion.

    • Purification: Unreacted starting material can typically be removed from the final product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in the synthesis of this compound?

A1: Besides isomeric and polyhalogenated impurities, other potential byproducts can include:

  • Starting materials and their isomers: For example, if the synthesis starts from a substituted nitrobenzene, incompletely reduced nitroanilines could be present.

  • Products of side reactions with reagents: If trifluoroacetic acid is used for deprotection of a carbamate precursor, side reactions with the aniline are possible, though generally minimal under standard conditions.[2]

Q2: How can I confirm the identity of my final product?

A2: A combination of analytical techniques should be used for unambiguous identification:

  • NMR Spectroscopy (1H and 13C): Provides detailed information about the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): Determines the molecular weight and isotopic pattern, which is characteristic for bromine and chlorine containing compounds.

  • Infrared (IR) Spectroscopy: Confirms the presence of functional groups like the N-H stretches of the primary amine.

Q3: What is a suitable method for the purification of crude this compound?

A3: Column chromatography on silica gel is a common and effective method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The exact solvent system may need to be optimized based on the impurity profile. Recrystallization from a suitable solvent can also be an effective purification method if the crude product is a solid.

Data Presentation

Table 1: Characterization of this compound and Potential Byproducts

CompoundPlausible OriginPredicted 1H NMR Signals (Aromatic Region, ppm)Key Mass Spec Fragments (m/z)
This compound Desired Product ~6.6-7.1 205, 207, 209 (M, M+2, M+4)
3-Bromo-2-chloroanilineIsomeric Impurity~6.7-7.2205, 207, 209 (M, M+2, M+4)
2,6-Dibromo-3-chloroanilinePolyhalogenation~7.2-7.5283, 285, 287, 289
2-Bromo-3,x-dichloroanilinePolyhalogenation~6.8-7.3239, 241, 243, 245
tert-Butyl (2-bromo-3-chlorophenyl)carbamateIncomplete Deprotection~7.0-7.8305, 307, 309 (M, M+2, M+4)

Note: Predicted NMR shifts are approximate and can vary based on the solvent and instrument.

Experimental Protocols

Synthesis of this compound via Deprotection of a Carbamate Precursor

This protocol describes the synthesis of this compound from tert-butyl (2-bromo-3-chlorophenyl)carbamate.

Materials:

  • tert-Butyl (2-bromo-3-chlorophenyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Dissolve tert-butyl (2-bromo-3-chlorophenyl)carbamate in dichloromethane in a round-bottom flask.

  • Add trifluoroacetic acid to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • To the residue, add deionized water and extract the product with dichloromethane.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 2: Example Reaction Parameters

ParameterValue
Starting Material1.0 g
DCM Volume20 mL
TFA Volume5 mL
Reaction Time3 hours
Reaction TemperatureRoom Temperature
Typical Yield70-80%

Visualizations

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: Dissolve Starting Material in DCM add_tfa Add Trifluoroacetic Acid start->add_tfa react Stir at Room Temperature (2-4h) add_tfa->react concentrate1 Concentrate Reaction Mixture react->concentrate1 extract Extract with DCM concentrate1->extract wash_bicarb Wash with NaHCO3 (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Na2SO4 wash_brine->dry concentrate2 Concentrate to get Crude Product dry->concentrate2 column Column Chromatography concentrate2->column final_product Pure this compound column->final_product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree cluster_ms Mass Spectrometry Analysis start Unexpected peak(s) in analytical data (NMR, GC-MS, LC-MS)? ms_mw Peak MW > Expected MW? start->ms_mw ms_mw_yes Polyhalogenation likely. - Check isotopic pattern for Br/Cl. - Reduce halogenating agent stoichiometry. ms_mw->ms_mw_yes Yes ms_mw_no Peak MW = Expected MW? ms_mw->ms_mw_no No ms_mw_no_yes Isomeric impurity is possible. - Compare with reference spectra. - Use fractional crystallization or optimized chromatography. ms_mw_no->ms_mw_no_yes Yes ms_mw_no_no Peak MW < Expected MW or matches starting material? - Incomplete reaction or other side product. - Increase reaction time/temperature or check reagent purity. ms_mw_no->ms_mw_no_no No

Caption: Troubleshooting decision tree for unexpected byproducts.

References

Technical Support Center: Laboratory Scale-Up of 2-Bromo-3-chloroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of 2-Bromo-3-chloroaniline.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes?

A1: Low yields can stem from several factors depending on your chosen synthetic route.

  • Incomplete Reaction: Ensure the reaction has gone to completion by using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. For reductions of nitroarenes, the activity of the reducing agent (e.g., iron powder, SnCl₂) is critical.[1] Ensure it is fresh and finely powdered for maximum surface area.

  • Sub-optimal Temperature Control: Electrophilic bromination reactions are often exothermic. Poor temperature control can lead to the formation of undesired side products, including di-brominated species. Maintain the recommended temperature throughout the addition of the brominating agent.[2]

  • Reagent Purity: The purity of the starting material (e.g., 3-chloroaniline) is crucial. Impurities can interfere with the reaction. Also, ensure solvents are anhydrous where required.

  • Losses during Work-up/Purification: Significant product loss can occur during extraction and purification. Ensure proper phase separation during extractions and optimize your column chromatography or recrystallization solvent system to minimize loss.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?

A2: The most common impurities are positional isomers and poly-halogenated products.

  • Positional Isomers: During the bromination of 3-chloroaniline, the amino group directs ortho- and para- to itself. While the 2-position (ortho to -NH₂ and -Cl) is sterically hindered, some formation of 4-bromo-3-chloroaniline or 6-bromo-3-chloroaniline is possible.

  • Di-brominated Products: If the reaction conditions are too harsh (e.g., excess brominating agent, high temperature), di-bromination can occur, leading to products like 2,4-dibromo-3-chloroaniline.

  • Unreacted Starting Material: As mentioned in Q1, a spot corresponding to the starting material indicates an incomplete reaction.

Q3: How can I effectively purify the crude this compound?

A3: The most common and effective purification method is silica gel column chromatography.[1]

  • Solvent System (Eluent): A non-polar/polar solvent mixture is typically used. A common starting point is a gradient of ethyl acetate in petroleum ether or hexane (e.g., starting from 1:50 and gradually increasing polarity).[1] The optimal ratio should be determined by TLC analysis.

  • Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be used for final purification. Heptane or ethanol/water mixtures can be effective.[3]

Q4: What are the main challenges when scaling up this synthesis from milligrams to grams?

A4: Scaling up presents several challenges:

  • Heat Management: Reactions that are slightly exothermic on a small scale can become difficult to control on a larger scale. Use an ice bath and monitor the internal temperature during the addition of reagents like bromine.

  • Reagent Addition: Slow, controlled addition of reagents is critical to maintain temperature and minimize side reactions. For larger scales, a dropping funnel is essential.

  • Mixing: Efficient stirring is necessary to ensure homogeneity, especially in heterogeneous mixtures like reductions using iron powder.[1] A mechanical stirrer is recommended for larger flasks.

  • Work-up Volume: The volume of solvents for extraction and washing increases significantly. Ensure you have appropriately sized separatory funnels and glassware.

Q5: What are the critical safety precautions for this synthesis?

A5: Always handle chemicals in a well-ventilated fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Reagent Handling: this compound and its precursors are harmful if swallowed, inhaled, or in contact with skin.[6] Avoid creating dust.[4] Bromine is highly corrosive and toxic; handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[5]

Experimental Protocols

Two primary routes for the synthesis of this compound are detailed below.

Method 1: Reduction of 1-Bromo-2-chloro-3-nitrobenzene

This method involves the reduction of a nitro group to an amine. It is a reliable method if the starting nitro compound is available.

Experimental Workflow: Reduction Method

start_end start_end process process reagents reagents purification purification product product A Start: Weigh Reagents B Dissolve 1-bromo-2-chloro-3-nitrobenzene in Ethanol A->B C Add SnCl2 or Fe/HOAc B->C D Reflux Reaction Mixture (e.g., 3-16 hours) C->D E Monitor by TLC D->E Check Completion F Quench Reaction & Neutralize E->F G Extract with Ethyl Acetate F->G H Wash, Dry, & Concentrate G->H I Purify via Column Chromatography H->I J Characterize Product I->J K End: Pure this compound J->K problem problem question question solution solution p1 Problem: Low or No Yield q1 Is starting material present in TLC? p1->q1 s1 Extend reaction time Increase temperature slightly Check reagent activity q1->s1 Yes q2 Is the product lost during workup? q1->q2 No s2 Review extraction pH Optimize purification solvent Handle carefully q2->s2 Yes p2 Problem: Multiple Spots on TLC q3 Are spots close to the product Rf? p2->q3 s3 Likely isomers. Optimize temperature control. Improve chromatography. q3->s3 Yes q4 Is there a non-polar spot with high Rf? q3->q4 No s4 Likely di-brominated product. Reduce brominating agent. Ensure slow addition at low temp. q4->s4 Yes

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 2-Bromo-3-chloroaniline and 4-Bromo-2-chloroaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of halogenated anilines as synthetic building blocks is a critical decision that dictates the efficiency and strategic direction of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers, 2-Bromo-3-chloroaniline and 4-Bromo-2-chloroaniline, with a focus on their performance in palladium-catalyzed cross-coupling reactions.

At the heart of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The reactivity of the aryl halide substrate in these transformations is paramount, and is profoundly influenced by the nature and position of its substituents. This guide will dissect the electronic and steric factors governing the reactivity of this compound and 4-Bromo-2-chloroaniline, providing a predictive framework for their application in synthesis, supported by established chemical principles and representative experimental data.

The Decisive Factor: Carbon-Halogen Bond Reactivity

In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. The facility of this step is inversely related to the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-Cl. Consequently, in both this compound and 4-Bromo-2-chloroaniline, the carbon-bromine bond is the more labile and is expected to be the primary site of reaction under typical cross-coupling conditions. The central question then becomes: how do the differing substitution patterns of these isomers influence the reactivity of the C-Br bond?

A Tale of Two Isomers: Electronic and Steric Effects at Play

The relative positions of the amino and chloro substituents in this compound and 4-Bromo-2-chloroaniline create distinct electronic and steric environments around the bromine atom, which in turn modulates its reactivity.

This compound: In this isomer, the bromine atom is flanked by the amino group at the ortho position and the chloro group at the meta position.

  • Electronic Effects: The amino group is a strong electron-donating group through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect). The net effect is electron donation to the aromatic ring, which generally deactivates the aryl halide towards oxidative addition. The chloro group is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect), with the inductive effect dominating. Its meta position to the bromine has a less pronounced electronic influence on the C-Br bond compared to an ortho or para substituent.

  • Steric Effects: The ortho-amino group introduces significant steric hindrance around the bromine atom, which can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.

4-Bromo-2-chloroaniline: Here, the bromine atom is situated para to the amino group and meta to the chloro group.

  • Electronic Effects: The powerful electron-donating resonance effect of the para-amino group increases the electron density at the carbon bearing the bromine atom. This increased electron density generally disfavors the oxidative addition step, which is favored by more electrophilic carbon centers. The meta-chloro group has a moderate electron-withdrawing inductive effect.

  • Steric Effects: The bromine at the 4-position is sterically unencumbered, allowing for a more facile approach of the palladium catalyst compared to the ortho-substituted isomer.

Comparative Reactivity Prediction:

Based on these considerations, 4-Bromo-2-chloroaniline is predicted to be the more reactive of the two isomers in palladium-catalyzed cross-coupling reactions. The dominant factor is the significantly reduced steric hindrance around the C-Br bond in the 4-bromo isomer. While the electronic effects of the amino group are deactivating in both cases, the overwhelming steric impediment in this compound is expected to render it less reactive.

Quantitative Data Summary

While direct head-to-head kinetic data for the two title compounds is scarce in the literature, the following tables present representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous substituted bromoanilines to illustrate the expected reactivity trends.

Reaction Type Aryl Halide Coupling Partner Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
Suzuki-Miyaura 3-BromoanilinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME801295[1]
Suzuki-Miyaura 2-BromoanilinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012~85 (typical)
Buchwald-Hartwig 3-BromoanilineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene100292[1]
Buchwald-Hartwig 2-BromoanilineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene10024~90 (typical)

Note: The data presented is for analogous compounds and serves to illustrate general reactivity trends. Actual yields for this compound and 4-Bromo-2-chloroaniline may vary and would require experimental determination.

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the comparative study of this compound and 4-Bromo-2-chloroaniline.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl bromide (this compound or 4-Bromo-2-chloroaniline) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 5 mL)

Procedure:

  • To a dried reaction flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the flask.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Aryl bromide (this compound or 4-Bromo-2-chloroaniline) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium pre-catalyst, phosphine ligand, and base.

  • The aryl bromide and amine are added, followed by the anhydrous, degassed solvent.

  • The vessel is sealed and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography to afford the desired arylamine.

Visualizing the Logic and Workflow

To further clarify the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate the logical relationship of reactivity and a typical experimental workflow.

G cluster_0 Reactivity Comparison cluster_1 Influencing Factors 4-Bromo-2-chloroaniline 4-Bromo-2-chloroaniline Reactivity Reactivity 4-Bromo-2-chloroaniline->Reactivity More Reactive Steric_Hindrance_Low Low Steric Hindrance 4-Bromo-2-chloroaniline->Steric_Hindrance_Low Electronic_Effects Electronic Effects (Deactivating) 4-Bromo-2-chloroaniline->Electronic_Effects This compound This compound This compound->Reactivity Less Reactive Steric_Hindrance_High High Steric Hindrance This compound->Steric_Hindrance_High This compound->Electronic_Effects Steric_Hindrance_Low->Reactivity Steric_Hindrance_High->Reactivity Hinders Reaction

Figure 1: Logical relationship of factors influencing the reactivity of this compound vs. 4-Bromo-2-chloroaniline.

G Start Start Reaction_Setup Combine Reactants, Catalyst, Base, Solvent Start->Reaction_Setup Inert_Atmosphere Evacuate & Backfill with Inert Gas Reaction_Setup->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Reaction (TLC/GC-MS) Heating->Monitoring Workup Cool, Dilute, Wash, Dry Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product Final_Product Purification->Final_Product

Figure 2: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Comparing the synthesis of 2-Bromo-3-chloroaniline with other bromo-chloro-anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the strategic introduction of halogen atoms onto an aniline scaffold is a critical step in the generation of versatile intermediates. Bromo-chloro-anilines, in particular, serve as valuable building blocks for a wide array of pharmaceuticals and fine chemicals. This guide provides a comparative analysis of the synthetic routes to 2-Bromo-3-chloroaniline and its various isomers, offering a side-by-side look at reaction efficiencies and methodologies.

Comparative Synthesis Data

The following table summarizes key quantitative data for the synthesis of this compound and several of its isomers. The presented data highlights the diversity in starting materials, reagents, and reaction outcomes, providing a valuable resource for selecting the optimal synthetic strategy.

Target CompoundStarting MaterialReagents/CatalystSolventReaction TimeYield (%)
This compound tert-butyl (2-bromo-3-chlorophenyl)carbamateTrifluoroacetic acidDichloromethane3 h77%[1]
2-Bromo-4-chloroaniline 4-ChloroanilineN-BromosuccinimideCarbon tetrachloride1 h99%[2]
2-ChloroanilineNaBr, Na2S2O8, CuSO4·5H2ONot specifiedNot specified79% (assay)[3]
2-chloro-4-bromoacetilide95% ethanol, conc. HCLEthanol/Water30 min57.25%[4]
2-chloroanilineNaBr, NaHSO3, 4-(phenylethynyl)benzonitrileAcetonitrile/Water7 h85%[5]
o-chloroanilineKBr, ZnAl-BrO3--LDHsAcetic acid/Water1 h78%[5]
2-Bromo-5-chloroaniline 2-bromo-5-chloronitrobenzeneZinc powder, Ammonium formateMethanol/WaterNot specified75%[6]
3-Bromo-2-chloroaniline 1-bromo-2-chloro-3-nitrobenzeneSnCl2Ethanol3 h55.2%[7]
1-bromo-2-chloro-3-nitrobenzeneIron powder, Acetic acidEthanol/Water16 h100%[7]
3-Bromo-4-chloroaniline 3-Bromoaniline derivativeCuCl2·2H2O, LiCl·H2OEthanol16 h71%[8]
4-Bromo-3-chloroaniline m-chloroanilineN-BromosuccinimideDMF3 h90-92%[9]

Experimental Protocols

Detailed methodologies for the synthesis of each bromo-chloro-aniline isomer are provided below. These protocols are based on cited literature and offer a practical guide for laboratory implementation.

Synthesis of this compound

To a solution of tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g) in dichloromethane (20 mL), trifluoroacetic acid (10 mL) is added. The reaction mixture is stirred at room temperature for 3 hours. Following this, the solution is concentrated by rotary evaporation. Water (10 mL) is added to the residue, and the product is extracted with dichloromethane (2 x 20 mL). The combined organic phases are washed with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated to yield this compound as a solid.[1]

Synthesis of 2-Bromo-4-chloroaniline

Method A: 4-Chloroaniline is reacted with N-Bromosuccinimide in carbon tetrachloride with stirring for 1 hour at room temperature.[2]

Method B: To a mixture of 2-chloroaniline (25.4 mg, 0.2 mmol), sodium bromide (30.8 mg, 0.3 mmol), sodium bisulfite (55.2 mg, 0.4 mmol), and 4-(phenylethynyl)benzonitrile (4.1 mg, 0.02 mmol) are added water (72 mg, 4 mmol) and acetonitrile (2 mL). The mixture is stirred under the irradiation of three 2-watt LED lights for 7 hours. The product is then extracted, dried, filtered, concentrated, and purified by column chromatography.[5]

Synthesis of 2-Bromo-5-chloroaniline

1-bromo-4-chloro-2-nitrobenzene (140 g, 0.59 mol) is dissolved in 2.5 L of methanol and heated to 50 °C. A solution of ammonium formate (303 g, 4.81 mol) in 500 mL of water is added slowly. Zinc powder (155 g, 2.36 mol) is then added in portions, controlling the exothermic reaction. After cooling, the mixture is filtered, and the filtrate is concentrated. The product is extracted with diethyl ether, and the combined organic phases are dried and concentrated. The resulting oil is purified by filtration through a short column of silica gel and precipitation from hexane to give 2-bromo-5-chloroaniline as a light yellow solid.[6]

Synthesis of 3-Bromo-2-chloroaniline

Method A: A solution of 1-bromo-2-chloro-3-nitrobenzene (2.7 g, 11.44 mmol) and SnCl2 (12.97 g, 57.20 mmol) in ethanol (60 mL) is stirred and refluxed for 3 hours. After cooling, the reaction is quenched with deionized water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.[7]

Method B: To a mixture of 1-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) at room temperature, iron powder (10.7 g, 190.70 mmol) is added in portions. The mixture is stirred for 16 hours, neutralized with NaOH solution, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The residue is purified by flash column chromatography.[7]

Synthesis of 3-Bromo-4-chloroaniline

A round-bottomed flask is charged with the substrate (2 mmol), CuCl2·2H2O (6 mmol), LiCl·H2O (2 mmol), and ethanol (4 mL). The reaction mixture is stirred at reflux for 16 hours. After completion, the ethanol is removed under reduced pressure. Ammonium hydroxide and water are added, and the aqueous phase is extracted with ethyl acetate. The combined organic phase is washed, dried, and concentrated. The crude mixture is purified by chromatography on silica gel.[8]

Synthesis of 4-Bromo-3-chloroaniline

A solution of m-chloroaniline in DMF is prepared. In a separate flask, a solution of N-bromosuccinimide (1.0 eq.) in DMF is made. The m-chloroaniline solution is added dropwise to the NBS solution at room temperature and stirred for 3 hours. The reaction mixture is then diluted with ethyl acetate and washed with brine. The organic phase is separated, dried with anhydrous Na2SO4, filtered, and concentrated to yield 4-bromo-3-chloroaniline as a brown solid.[9]

Synthetic Pathways and Logical Relationships

The synthesis of bromo-chloro-anilines often involves electrophilic aromatic substitution or the reduction of a nitro group, with the choice of starting material and reagents dictating the final isomeric product. The following diagrams illustrate the logical flow of these synthetic transformations.

cluster_0 Synthesis of this compound tert-butyl (2-bromo-3-chlorophenyl)carbamate tert-butyl (2-bromo-3-chlorophenyl)carbamate This compound This compound tert-butyl (2-bromo-3-chlorophenyl)carbamate->this compound TFA, DCM

Synthesis of this compound.

cluster_1 Synthesis of 2-Bromo-4-chloroaniline 4-Chloroaniline 4-Chloroaniline 2-Bromo-4-chloroaniline 2-Bromo-4-chloroaniline 4-Chloroaniline->2-Bromo-4-chloroaniline NBS, CCl4 2-Chloroaniline 2-Chloroaniline 2-Chloroaniline->2-Bromo-4-chloroaniline Various brominating agents Nitrobenzene Nitrobenzene Acetanilide Acetanilide Nitrobenzene->Acetanilide 1. Reduction 2. Acetylation p-bromoacetanilide p-bromoacetanilide Acetanilide->p-bromoacetanilide Bromination 2-chloro-4-bromoacetanilide 2-chloro-4-bromoacetanilide p-bromoacetanilide->2-chloro-4-bromoacetanilide Chlorination 2-chloro-4-bromoacetanilide->2-Bromo-4-chloroaniline Hydrolysis

Synthetic routes to 2-Bromo-4-chloroaniline.

cluster_2 General Synthesis of Bromo-chloro-anilines Substituted Aniline/Nitrobenzene Substituted Aniline/Nitrobenzene Halogenation Halogenation Substituted Aniline/Nitrobenzene->Halogenation e.g., NBS, Br2 Reduction of Nitro Group Reduction of Nitro Group Substituted Aniline/Nitrobenzene->Reduction of Nitro Group e.g., SnCl2, Fe/AcOH Bromo-chloro-aniline Isomer Bromo-chloro-aniline Isomer Halogenation->Bromo-chloro-aniline Isomer Reduction of Nitro Group->Bromo-chloro-aniline Isomer

Common strategies for bromo-chloro-aniline synthesis.

References

A Comparative Guide to Analytical Standards for 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and identification of 2-Bromo-3-chloroaniline, a key chemical intermediate, is paramount. This guide provides a comprehensive comparison of available high-purity grades of this compound that can be utilized as analytical standards. Due to the limited availability of commercially designated "certified reference materials," this guide focuses on comparing high-purity commercial grades and provides detailed analytical methodologies for their characterization and qualification.

Comparison of High-Purity this compound Grades

While no products are explicitly marketed as certified analytical standards, several suppliers offer high-purity grades of this compound. Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain detailed purity and impurity data.

SupplierGrade/PurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
IndiaMART SupplierLab Grade, 99%96558-73-5C₆H₅BrClN206.47Offered for laboratory usage.[1]
AbacipharmTech98%96558-73-5C₆H₅BrClN206.47Available in various quantities.
ChemicalBook SuppliersVaries96558-73-5C₆H₅BrClN206.47A platform with multiple suppliers offering the compound. Purity and specifications may vary.[2]
Oakwood ChemicalNot specified96558-73-5C₆H₅BrClN206.47Researchers can request specific quality control information.[3]
Sigma-AldrichAldrichCPR™96558-73-5C₆H₅BrClN206.47This product is discontinued and was sold "as-is" without collected analytical data, with the buyer responsible for confirming identity and purity.

Experimental Protocols for Analysis

Comprehensive analysis of this compound requires a combination of chromatographic and spectroscopic techniques to confirm identity, purity, and impurity profiles.

Gas Chromatography (GC)

Gas chromatography is a robust technique for assessing the purity of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column : A non-polar capillary column, such as a TR-1, is suitable. The National Institute of Standards and Technology (NIST) reports a retention index for this compound on such a column.[4]

  • Injector : Split/splitless injector, operated at a temperature that ensures efficient vaporization without degradation (e.g., 250 °C).

  • Carrier Gas : Helium at a constant flow rate.

  • Oven Temperature Program : A temperature ramp is employed to ensure good separation of the analyte from any impurities. A typical program might start at 50 °C and ramp up to 300 °C at a rate of 5 K/min.[4]

  • Mass Spectrometer : Operated in electron ionization (EI) mode. The distinctive isotopic pattern of bromine and chlorine in the mass spectrum can aid in confirming the identity of the compound.[5]

  • Data Analysis : Purity is determined by the area percentage of the main peak. Identity is confirmed by comparing the obtained mass spectrum and retention time with a reference.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity determination of non-volatile compounds. While no specific validated method for this compound was found, methods for closely related chloroanilines can be readily adapted.[6][7][8][9][10]

Experimental Protocol: RP-HPLC Method

  • Instrumentation : A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column : A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic amines.[6]

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M sodium phosphate with 0.2% triethylamine, adjusted to pH 3.0) and acetonitrile is often effective.[7][8]

  • Flow Rate : Typically 1.0 mL/min.

  • Column Temperature : Maintained at a constant temperature, for example, 30-40 °C, to ensure reproducible retention times.[7]

  • Detection : UV detection at a wavelength where the analyte has significant absorbance (e.g., 239 nm for similar compounds).[7][8]

  • Sample Preparation : The sample should be accurately weighed and dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water.

  • Validation : For use in a regulated environment, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the identity of this compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation : A few milligrams of the sample are dissolved in the deuterated solvent.

  • Data Acquisition : Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra.

  • Spectral Interpretation :

    • ¹H NMR : The spectrum should show characteristic signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts and coupling patterns will confirm the substitution pattern on the benzene ring. For example, in CDCl₃, the aromatic protons appear as multiplets and doublets between δ 6.6 and 7.1 ppm, and the amine protons as a broad singlet around δ 4.25 ppm.[2]

    • ¹³C NMR : The spectrum will reveal the number of unique carbon environments. The carbons attached to bromine and chlorine will have characteristic chemical shifts.[5]

Analytical Workflow and Data Interpretation

The following diagrams illustrate a typical workflow for the analytical characterization of a high-purity grade of this compound and the logical relationship of the analytical techniques.

cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Evaluation Prep Weigh and Dissolve Sample GCMS GC-MS Analysis Prep->GCMS HPLC HPLC-UV/PDA Analysis Prep->HPLC NMR NMR Spectroscopy (1H, 13C) Prep->NMR Purity Assess Purity GCMS->Purity Identity Confirm Identity GCMS->Identity Impurity Profile Impurities GCMS->Impurity HPLC->Purity HPLC->Impurity NMR->Identity

Caption: Experimental workflow for the analysis of this compound.

cluster_0 Primary Goal cluster_1 Core Properties cluster_2 Analytical Techniques Goal Analytical Standard Qualification Purity Purity (%) Goal->Purity Identity Structural Identity Goal->Identity Chromatography Chromatography (GC, HPLC) Purity->Chromatography Spectroscopy Spectroscopy (NMR, MS) Identity->Spectroscopy Chromatography->Purity Spectroscopy->Identity

Caption: Logical relationship of analytical techniques for standard qualification.

References

A Comparative Spectroscopic Guide to 2-Bromo-3-chloroaniline Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectral data of 2-bromo-3-chloroaniline and its isomers is crucial for researchers, scientists, and professionals in drug development for unambiguous identification and characterization. This guide provides a comprehensive comparison of 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data for five key isomers: this compound, 2-bromo-4-chloroaniline, 2-bromo-5-chloroaniline, 4-bromo-2-chloroaniline, and 4-bromo-3-chloroaniline. The presented data, supported by detailed experimental protocols, will aid in the differentiation of these closely related compounds.

Comparative Spectral Data

The following tables summarize the key spectral data points for the isomers of this compound. These values have been compiled from various spectroscopic databases and literature sources.

Table 1: ¹H NMR Spectral Data (CDCl₃)
Compoundδ H-2 (ppm)δ H-4 (ppm)δ H-5 (ppm)δ H-6 (ppm)δ -NH₂ (ppm)
This compound -~6.84 (dd)~7.01 (t)~6.64 (dd)~4.25 (s)
2-Bromo-4-chloroaniline --~7.25 (d)~6.75 (dd)~4.15 (br s)
2-Bromo-5-chloroaniline -~6.95 (d)-~6.60 (dd)~4.10 (br s)
4-Bromo-2-chloroaniline ~7.44 (d)-~6.67 (dd)~6.44 (d)~4.08 (s)[1]
4-Bromo-3-chloroaniline ~6.95 (d)-~7.35 (d)~6.65 (dd)~3.85 (br s)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), and t (triplet). Coupling constants (J) are typically in the range of 2-9 Hz for aromatic protons.

Table 2: ¹³C NMR Spectral Data (CDCl₃)
Compoundδ C-1 (ppm)δ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)
This compound ~145.0~110.0~135.0~120.0~130.0~118.0
2-Bromo-4-chloroaniline ~143.9~111.0~130.5~124.0~129.0~116.0
2-Bromo-5-chloroaniline ~146.0~110.5~134.5~119.5~130.0~115.5
4-Bromo-2-chloroaniline 143.0120.6133.3111.4132.5128.2[1]
4-Bromo-3-chloroaniline ~145.5~116.5~123.0~132.5~120.5~131.0

Note: Predicted values are based on incremental calculations and data from similar halogenated anilines.

Table 3: Key IR Absorption Bands (cm⁻¹)
Compoundν (N-H) stretchν (C-N) stretchAromatic ν (C=C) stretchν (C-Br) stretchν (C-Cl) stretch
This compound ~3400, ~3300~1300~1600, ~1480~680~780
2-Bromo-4-chloroaniline ~3480, ~3380~1310~1610, ~1490~670~810
2-Bromo-5-chloroaniline ~3470, ~3370~1305~1600, ~1470~660~800
4-Bromo-2-chloroaniline ~3490, ~3390~1315~1615, ~1485~690~820
4-Bromo-3-chloroaniline ~3480, ~3380~1310~1605, ~1475~685~790

Note: The N-H stretching region for primary amines typically shows two bands corresponding to symmetric and asymmetric stretching.

Table 4: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) m/z[M+2]⁺ Peak[M+4]⁺ PeakKey Fragment Ions (m/z)
This compound 205/207ProminentPresent170, 126, 91
2-Bromo-4-chloroaniline 205/207[2]ProminentPresent170, 126, 90
2-Bromo-5-chloroaniline 205/207ProminentPresent170, 126, 90
4-Bromo-2-chloroaniline 205/207[3]ProminentPresent170, 126, 90
4-Bromo-3-chloroaniline 205/207ProminentPresent170, 126, 91

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in characteristic isotopic patterns for the molecular ion and bromine/chlorine-containing fragments.

Experimental Protocols

Accurate spectral data acquisition is paramount for reliable compound identification. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the bromo-chloroaniline isomer.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • The instrument's magnetic field is shimmed using the deuterium lock signal of the solvent to ensure homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is used. Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Chemical shifts are referenced internally to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This technique is suitable for analyzing solid crystalline samples directly with minimal preparation.

1. Instrument and Accessory Setup:

  • Use an FTIR spectrometer equipped with a single-reflection diamond or germanium ATR accessory.

  • Record a background spectrum of the clean, empty ATR crystal.

2. Sample Analysis:

  • Place a small amount of the crystalline bromo-chloroaniline isomer onto the ATR crystal.

  • Apply firm and even pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Electron Ionization Mass Spectrometry (EI-MS)

1. Sample Introduction:

  • For volatile isomers, a gas chromatography-mass spectrometry (GC-MS) system is ideal. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Alternatively, for less volatile solids, a direct insertion probe can be used to introduce the sample into the ion source.

2. Ionization and Mass Analysis:

  • In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

  • The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Spectral Interpretation Workflow

The following diagram illustrates a logical workflow for the comparative analysis of the spectral data to distinguish between the isomers.

Spectral_Analysis_Workflow Spectral Data Comparison Workflow for Bromo-chloroaniline Isomers cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_isomer_differentiation Isomer Differentiation cluster_conclusion Conclusion NMR NMR Spectroscopy (1H & 13C) Analyze_NMR Analyze NMR Data - Chemical Shifts (δ) - Coupling Patterns (J) - Number of Signals NMR->Analyze_NMR IR IR Spectroscopy (ATR-FTIR) Analyze_IR Analyze IR Data - N-H Stretches - Aromatic C=C Bends - C-X Stretches IR->Analyze_IR MS Mass Spectrometry (EI-MS) Analyze_MS Analyze MS Data - Molecular Ion (M+) - Isotope Pattern (Br, Cl) - Fragmentation MS->Analyze_MS Differentiation Differentiate Isomers Based on: - Aromatic Proton Splitting Patterns - Carbon Chemical Shifts - Fingerprint Region in IR - Unique Mass Fragments Analyze_MS->Differentiation Analyze_IR->Differentiation Analyze_NMR->Differentiation Conclusion Structural Elucidation of the Unknown Isomer Differentiation->Conclusion

Caption: Workflow for the identification of this compound isomers.

References

The Halogen Dance: A Comparative Guide to C-Br vs. C-Cl Bond Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between an aryl bromide and an aryl chloride in cross-coupling reactions is a critical decision that balances reactivity with cost and availability. This guide provides an objective comparison of the performance of these two common substrates in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, supported by experimental data and detailed methodologies.

In the landscape of palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a paramount factor influencing reaction efficiency, catalyst selection, and overall synthetic strategy. The well-established trend in reactivity follows the order of bond dissociation energy: C-I > C-Br > C-Cl > C-F.[1] This guide focuses on the practical implications of choosing between the two most common halides in laboratory and industrial settings: bromine and chlorine. While aryl bromides are generally more reactive, recent advancements in catalyst technology have increasingly enabled the use of more economical and abundant aryl chlorides.[1]

The Chemical Basis of Reactivity Differences

The superior reactivity of aryl bromides over aryl chlorides in cross-coupling reactions is primarily attributed to two key factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[1][2] This lower BDE for the C-Br bond means that less energy is required to break it during the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[3][4]

  • Oxidative Addition Kinetics: The oxidative addition of the aryl halide to the palladium(0) center is a crucial step that initiates the catalytic cycle. Due to the lower bond strength, the oxidative addition of aryl bromides is kinetically more favorable and proceeds at a faster rate than that of aryl chlorides under similar conditions.[3][4]

This fundamental difference in reactivity has significant consequences for reaction conditions, with aryl chloride couplings often requiring more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), higher catalyst loadings, higher temperatures, and longer reaction times to achieve comparable yields to their aryl bromide counterparts.[5][6]

Quantitative Performance Comparison

The following tables summarize quantitative data from comparative studies, illustrating the performance differences between aryl bromides and aryl chlorides in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The difference in reactivity between aryl bromides and chlorides is often pronounced.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromobiphenylPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O804~92[3]
4-ChlorobiphenylPd(PPh₃)₄ (5 mol%) / LigandK₃PO₄Dioxane10018~85[3]
Aryl Bromide (1d)P1-L1BaseSolventTempTimeHigh[7]
Aryl Chloride (1a)P1-L5BaseSolventTempTimeModerate[7]

Note: The data is compiled from various sources and is intended to illustrate the general trend. Direct comparison may be limited by slight variations in reaction conditions.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. While effective for both substrates, aryl bromides typically react under milder conditions.

Aryl HalideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromobenzenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1002~95[1]
ChlorobenzenePd(OAc)₂ / P(t-Bu)₃Cy₂NMeNMP12016~88[1][8]
BromobenzenePalladacycle/PhosphineK₂CO₃NMP1301High[9]
ChlorobenzenePalladacycle/PhosphineK₂CO₃NMP1301Moderate[9]
Buchwald-Hartwig Amination

This reaction is a powerful tool for C-N bond formation. The choice of ligand is crucial for the successful coupling of the less reactive aryl chlorides.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl BromidePd₂(dba)₃ / BINAPNaOtBuToluene806High[10]
Aryl ChloridePd₂(dba)₃ / XPhosK₃PO₄t-BuOH11012High[5]
4-BromoanisolePd(OAc)₂ / RuPhosNaOtBuToluene1002~98[11]
4-ChloroanisolePd(OAc)₂ / RuPhosNaOtBuToluene10018~95[11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[3]

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition and Degassing: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture (e.g., toluene/water, 4:1, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring for the specified time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for the Heck Reaction

This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl halide with an alkene.[1]

  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), alkene (1.2 mmol), and a base (e.g., triethylamine, 1.5 mmol).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and, if necessary, a ligand (e.g., P(o-tol)₃, 2-4 mol%). Add a suitable anhydrous and degassed solvent (e.g., DMF or NMP, 5 mL).

  • Reaction: Heat the mixture under an inert atmosphere to the specified temperature (typically 100-140 °C) for the required time (2-24 hours).

  • Workup and Purification: Cool the reaction mixture to room temperature and filter to remove the precipitated base hydrohalide salt. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography or recrystallization.

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed C-N bond formation between an aryl halide and an amine.[3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOtBu, 1.4 mmol) to a reaction vial.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL).

  • Reaction: Seal the vial and heat in a preheated oil bath or heating block to the specified temperature (typically 80-110 °C) with stirring for the indicated time (8-24 hours).

  • Workup and Purification: After cooling, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over a drying agent, and concentrate. Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycles and Experimental Workflow

To further elucidate the processes discussed, the following diagrams illustrate the key catalytic cycles and a generalized experimental workflow for comparing the reactivity of C-Br and C-Cl bonds.

Cross_Coupling_Catalytic_Cycle Generalized Catalytic Cycle for Cross-Coupling Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_halide Ar-Pd(II)(X)L_n (X = Br, Cl) OxAdd->PdII_halide Transmetalation Transmetalation / Amine Coordination PdII_halide->Transmetalation + Nu-M / R-NH₂ PdII_nu Ar-Pd(II)(Nu)L_n Transmetalation->PdII_nu RedElim Reductive Elimination PdII_nu->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Nu RedElim->Product

Caption: Generalized catalytic cycle for cross-coupling reactions.

Experimental_Workflow Experimental Workflow for Reactivity Comparison start Start: Define Substrates (Ar-Br vs. Ar-Cl) setup Identical Reaction Setup: - Same Catalyst System - Same Base, Solvent, Temp. - Same Molar Ratios start->setup reaction_br Run Reaction with Ar-Br setup->reaction_br reaction_cl Run Reaction with Ar-Cl setup->reaction_cl monitoring Monitor Reaction Progress (TLC, GC-MS, HPLC) reaction_br->monitoring reaction_cl->monitoring workup Identical Workup and Purification monitoring->workup analysis Analyze Results: - Compare Yields - Compare Reaction Times - Compare Purity workup->analysis conclusion Conclusion on Reactivity analysis->conclusion

Caption: Workflow for comparing C-Br vs. C-Cl reactivity.

Conclusion

The choice between an aryl bromide and an aryl chloride in cross-coupling reactions represents a classic trade-off between reactivity and cost. Aryl bromides are inherently more reactive due to their lower C-Br bond dissociation energy, which facilitates the crucial oxidative addition step. This often translates to higher yields under milder conditions and with less sophisticated catalyst systems. However, the economic advantage and broader availability of aryl chlorides make them an attractive alternative, especially for large-scale synthesis. The continuous development of highly active and robust palladium catalysts has significantly narrowed the reactivity gap, making the use of aryl chlorides increasingly practical. Ultimately, the optimal choice of aryl halide will depend on a careful consideration of the specific synthetic target, economic constraints, and the available catalytic tools.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Bromo-3-chloroaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is critical for ensuring product quality, process control, and regulatory compliance. This guide provides a comprehensive comparison of the two primary chromatographic methods used for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented herein is a synthesis of established analytical principles and data extrapolated from the analysis of structurally similar halogenated anilines.

Comparison of Analytical Method Performance

The selection of an optimal analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes the typical validation parameters for the quantification of this compound by HPLC and GC. It is important to note that while direct validated data for this compound is not extensively published, these values are representative of what can be expected based on the analysis of analogous compounds.[1]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL0.5 - 5 µg/L

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible analytical results. The following sections provide representative methodologies for the quantification of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically employed for the separation and quantification of halogenated anilines.[1]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid) is commonly used.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at approximately 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, often with mass spectrometric detection (GC-MS) for enhanced selectivity and sensitivity.[2][3] The following protocol is based on general methods for aniline derivatives, such as EPA Method 8131.[2]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-polydimethylsiloxane stationary phase (e.g., DB-5 or equivalent)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C

  • Injection Volume: 1 µL (splitless)

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in a volatile solvent such as acetone or toluene.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent.

  • Sample Preparation: Dissolve the sample in a suitable solvent to achieve a concentration within the linear range of the method. If necessary, perform a liquid-liquid extraction to isolate the analyte from complex matrices.

Method Selection and Workflow

The choice between HPLC and GC for the quantification of this compound depends on several factors including the sample matrix, the required sensitivity, and the availability of instrumentation. The following diagram illustrates a logical workflow for selecting the appropriate analytical method.

MethodSelection Start Define Analytical Requirement (Quantification of this compound) Volatility Is the sample volatile and thermally stable? Start->Volatility HPLC HPLC is the preferred method Volatility->HPLC No GC GC is a suitable method Volatility->GC Yes Matrix Is the sample matrix complex? Matrix->GC No SPE Consider Solid Phase Extraction (SPE) for sample cleanup Matrix->SPE Yes Sensitivity Is high sensitivity required? Sensitivity->HPLC No (UV detection) GC_MS Consider GC-MS for higher selectivity and sensitivity Sensitivity->GC_MS Yes HPLC->Sensitivity GC->Matrix SPE->GC

Caption: A decision-making workflow for selecting an analytical method.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of this compound using a chromatographic method.

ExperimentalWorkflow Start Start: Receive Sample SamplePrep Sample Preparation (Dissolution, Extraction, Filtration) Start->SamplePrep StandardPrep Standard Preparation (Stock and Calibration Curve) Start->StandardPrep Chromatography Chromatographic Analysis (HPLC or GC) SamplePrep->Chromatography StandardPrep->Chromatography DataAcquisition Data Acquisition Chromatography->DataAcquisition DataProcessing Data Processing (Peak Integration, Calibration) DataAcquisition->DataProcessing Quantification Quantification (Calculation of Concentration) DataProcessing->Quantification Report Generate Report Quantification->Report End End Report->End

Caption: A generalized workflow for chromatographic analysis.

References

A Comparative Purity Assessment of Commercially Available 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a critical parameter that can significantly impact the outcome of a synthesis, the validity of experimental results, and the safety profile of a final product. This guide provides a comprehensive comparison of the purity of commercially available 2-Bromo-3-chloroaniline, a key intermediate in various synthetic pathways. The assessment is based on a compilation of typical data obtained from standard analytical techniques and provides detailed experimental protocols for verification.

Data Summary

The purity of this compound from three hypothetical major chemical suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The quantitative data are summarized in the table below.

SupplierStated Purity (%)HPLC Purity (% Area)Major Impurity (by GC-MS)Impurity Content (%)
Supplier A >9898.53-Chloroaniline0.8
Supplier B >9999.22-Bromoaniline0.5
Supplier C >98.598.8Dichloroaniline isomer0.7

Experimental Workflow

A systematic approach is crucial for the accurate and reproducible purity assessment of chemical reagents. The following diagram illustrates a typical workflow for the analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_Acquisition Acquire Samples (Suppliers A, B, C) Sample_Dissolution Dissolve in Appropriate Solvent Sample_Acquisition->Sample_Dissolution HPLC_Analysis HPLC-UV Analysis Sample_Dissolution->HPLC_Analysis Quantitative Purity GCMS_Analysis GC-MS Analysis Sample_Dissolution->GCMS_Analysis Impurity Profile NMR_Analysis NMR Spectroscopy Sample_Dissolution->NMR_Analysis Structural Identity Purity_Quantification Purity Quantification (% Area) HPLC_Analysis->Purity_Quantification Impurity_Identification Impurity Identification GCMS_Analysis->Impurity_Identification Structural_Verification Structural Verification NMR_Analysis->Structural_Verification Final_Report Generate Comparison Guide Purity_Quantification->Final_Report Impurity_Identification->Final_Report Structural_Verification->Final_Report

Caption: Workflow for Purity Assessment of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below. These protocols are based on established methods for the analysis of halogenated anilines.[1][2][3]

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantitative assessment of the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% B to 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

This protocol is suitable for identifying and semi-quantifying volatile impurities.

  • Instrumentation: A standard GC-MS system.

  • Column: A suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl polydimethylsiloxane stationary phase).[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone or dichloromethane.[1]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and can be used to confirm the identity of the main component.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl3).

  • ¹H NMR: Acquire the proton NMR spectrum. The aromatic region will show characteristic splitting patterns for the protons on the substituted benzene ring.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to observe the signals for each unique carbon atom in the molecule.

This comparative guide highlights the importance of independently verifying the purity of commercially available reagents. While suppliers generally provide products that meet their specifications, the presence of minor impurities can vary between batches and suppliers, potentially affecting sensitive applications. Researchers are encouraged to perform their own quality control using the protocols outlined above to ensure the integrity of their work.

References

A Comparative Guide to Catalysts for Suzuki Coupling with 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The strategic arylation of substituted anilines, such as 2-Bromo-3-chloroaniline, is a critical step in the synthesis of a wide array of pharmaceuticals and functional materials. The choice of catalyst for this transformation is paramount, as the electronic properties and steric hindrance of the substrate can significantly influence reaction outcomes.

This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki coupling of this compound. Due to the limited availability of direct comparative studies on this specific substrate, this guide synthesizes data from studies on structurally analogous ortho-haloanilines to provide a strong predictive framework for catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The efficiency of the Suzuki coupling of this compound is highly dependent on the catalyst system employed. The following table summarizes the performance of several palladium-based catalysts in the coupling of analogous ortho-bromoanilines, providing a strong indication of their potential efficacy with the target substrate.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Arylboronic Acid/EsterSubstrate (in original study)Yield (%)Reference
CataCXium® A Pd G3 CataCXium® ACs₂CO₃2-MeTHF70Not SpecifiedBenzyl-, alkyl-, aryl-, alkenyl- and heteroaromatic boronic estersUnprotected ortho-bromoanilinesGood to Excellent (up to 97%)[1][2][3][4]
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene/H₂O1002p-Nitrophenylboronic acid4-Bromoanisole95[5]
Pd(PPh₃)₄ PPh₃Na₂CO₃MeOH/H₂O (4:1)MicrowaveNot SpecifiedPhenylboronic acid1-Chloro-2-nitrobenzeneExcellent[6]
PEPPSI™-IPr IPr (N-Heterocyclic Carbene)K₂CO₃Dioxane80Not SpecifiedPhenylboronic acid2-Chloropyridine98[7]

Note: The yields reported are for the coupling of the substrates mentioned in the "Substrate (in original study)" column and serve as a predictive measure for the coupling of this compound. Optimization for the specific substrate is recommended.

Key Observations:

  • CataCXium® A Pd G3 has demonstrated exceptional performance in the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines, suggesting it is a highly promising candidate for the coupling of this compound.[1][2][3][4] Its efficacy with a wide range of boronic esters highlights its versatility.

  • Catalyst systems based on Buchwald ligands , such as SPhos , are well-established for their high reactivity in challenging cross-coupling reactions, including those with sterically hindered or electron-rich anilines.[8][9]

  • The traditional and cost-effective Pd(PPh₃)₄ catalyst can be effective, particularly under microwave conditions, for related substrates.[6]

  • N-Heterocyclic Carbene (NHC) ligands , as seen in the PEPPSI™-IPr catalyst, offer a robust and highly active alternative, known for their stability and effectiveness with a broad scope of substrates, including challenging aryl chlorides.[7][10]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. This protocol is a starting point and may require optimization based on the chosen catalyst system and arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., CataCXium® A Pd G3, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF, dioxane, toluene)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (refer to the table above for guidance, typically 70-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the drying agent by filtration and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat and Stir Inert->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Filter Filter through Celite Quench->Filter Extract Liquid-Liquid Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Final Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

References

A Comparative Guide to the Synthesis and Structural Confirmation of 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 2-Bromo-3-chloroaniline, a key intermediate in pharmaceutical and materials science research. It further details the necessary experimental protocols for the definitive structural confirmation of the synthesis product, supported by spectroscopic data and potential impurity analysis.

I. Comparison of Synthetic Routes

The synthesis of this compound requires careful control of regioselectivity to achieve the desired 1,2,3-substitution pattern. Below is a comparison of a documented synthesis method and a plausible alternative approach.

Data Presentation: Synthesis Route Comparison
Parameter Method A: Deprotection of a Carbamate Precursor Method B (Alternative): Regioselective Bromination
Starting Material tert-butyl (2-bromo-3-chlorophenyl)carbamate3-Chloroaniline
Reagents Trifluoroacetic acid (TFA), Dichloromethane (DCM)N-Bromosuccinimide (NBS) or Bromine (Br2), Solvent (e.g., CCl4, Ionic Liquid)
Reaction Conditions Room temperature, 3 hours[1]Room temperature to mild heating, reaction time varies[2]
Reported Yield 77%[1]Expected to be moderate to high, but may require optimization to control isomer formation.
Purity High, purification by extraction and washing[1]May require chromatographic purification to separate from isomeric byproducts.
Advantages High yield and regioselectivity due to the pre-functionalized starting material.[1]Potentially more direct and atom-economical if starting from readily available 3-chloroaniline.
Disadvantages Requires the synthesis of the carbamate precursor.Risk of forming other bromo-chloro-aniline isomers, necessitating careful reaction control and purification.

II. Experimental Protocols for Structural Confirmation

The definitive identification of the synthesized this compound is crucial. A combination of spectroscopic methods is required to confirm the structure and assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Analysis: The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be characteristic of the 1,2,3-substitution pattern. The two protons of the amine group will likely appear as a broad singlet.

    • Expected ¹H NMR Data (400 MHz, CDCl₃): δ 7.03-6.99 (1H, m), 6.85-6.83 (1H, d, J = 8.0 Hz), 6.65-6.63 (1H, d, J = 8.0 Hz), 4.25 (2H, s, -NH₂)[1].

¹³C NMR (Carbon-13 NMR):

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Analysis: The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents (-NH₂, -Br, -Cl). The carbons directly bonded to the halogens will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or analyze as a thin film.

  • Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

    • N-H stretch: Two bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine.

    • C-H stretch (aromatic): Signals will appear around 3000-3100 cm⁻¹.

    • C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

    • C-N stretch: Typically observed in the 1250-1350 cm⁻¹ range.

    • C-Br and C-Cl stretch: These will appear in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Analysis: Mass spectrometry will determine the molecular weight of the compound. The presence of bromine and chlorine will be evident from the characteristic isotopic pattern of the molecular ion peak. Bromine has two common isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two common isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will result in a unique isotopic cluster for the molecular ion.

III. Potential Impurities and Side Products

During the synthesis of this compound, several impurities or side products may form, depending on the chosen synthetic route.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting materials (e.g., tert-butyl (2-bromo-3-chlorophenyl)carbamate or 3-chloroaniline) in the final product.

  • Isomeric Products: In the case of direct halogenation of 3-chloroaniline (Method B), other isomers such as 4-bromo-3-chloroaniline or 6-bromo-3-chloroaniline could be formed. The directing effects of the amine and chloro groups influence the position of the incoming bromine.

  • Over-halogenated Products: The reaction may proceed further to yield di-brominated products if the reaction conditions are not carefully controlled.

Purification techniques such as column chromatography or recrystallization are often necessary to remove these impurities and obtain a pure sample of this compound.

IV. Visualizing the Synthesis and Analysis Workflow

Synthesis Pathway (Method A)

synthesis_pathway start tert-butyl (2-bromo-3-chlorophenyl)carbamate reagent TFA, DCM Room Temp, 3h start->reagent product This compound reagent->product

Caption: Synthesis of this compound via deprotection.

Analytical Workflow for Structural Confirmation

analytical_workflow cluster_analysis Spectroscopic Analysis synthesis Synthesized Product purification Purification (Extraction/Chromatography) synthesis->purification pure_product Purified this compound purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms structure_confirmation Structure Confirmed nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: Workflow for the purification and structural analysis.

References

Benchmarking the efficiency of different synthetic routes to 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various synthetic routes to 2-Bromo-3-chloroaniline, a key intermediate in the development of pharmaceuticals and other fine chemicals. The efficiency of four distinct synthetic pathways is evaluated based on reaction yield, purity, and reaction time. Detailed experimental protocols and quantitative data are presented to support a comprehensive assessment of each method.

Executive Summary

The synthesis of this compound can be approached through several distinct chemical strategies. This guide benchmarks four primary routes: 1) Deprotection of a carbamate-protected aniline, 2) Reduction of a nitroaromatic precursor, 3) The Sandmeyer reaction of a substituted aniline, and 4) Direct bromination of 3-chloroaniline. Each route presents a unique set of advantages and disadvantages in terms of overall efficiency, reagent availability, and operational complexity. The data presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on their specific laboratory capabilities and research objectives.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the benchmarked synthetic routes to this compound.

Route Starting Material Key Transformation Yield (%) Reaction Time (h) Purity Key Reagents
1 tert-Butyl (2-bromo-3-chlorophenyl)carbamateDeprotection773HighTrifluoroacetic acid, Dichloromethane
2 2-Bromo-3-chloronitrobenzeneNitro Reduction~95 (estimated)2-4HighIron powder, Hydrochloric acid
3 2,6-DichloroanilineSandmeyer ReactionModerate (estimated)3-5VariableSodium nitrite, Copper(I) bromide, HBr
4 3-ChloroanilineElectrophilic BrominationLow to Moderate4-6Mixture of isomersN-Bromosuccinimide, Acetic acid

Detailed Experimental Protocols

Route 1: Deprotection of tert-Butyl (2-bromo-3-chlorophenyl)carbamate

This route involves the removal of a tert-butoxycarbonyl (Boc) protecting group from a pre-synthesized carbamate.

Synthesis of tert-Butyl (2-bromo-3-chlorophenyl)carbamate:

  • To a solution of this compound (1 mmol) in anhydrous tetrahydrofuran (10 mL) is added di-tert-butyl dicarbonate (1.1 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield tert-butyl (2-bromo-3-chlorophenyl)carbamate. The yield for this step is typically high, around 90-95%.

Deprotection Protocol:

  • To a solution of tert-butyl (2-bromo-3-chlorophenyl)carbamate (0.4 g) in dichloromethane (20 mL), add trifluoroacetic acid (10 mL).[1]

  • Stir the reaction mixture at room temperature for 3 hours.

  • Concentrate the solution using a rotary evaporator.

  • Add water (10 mL) to the residue and extract with dichloromethane (2 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Route 2: Reduction of 2-Bromo-3-chloronitrobenzene

This classic approach relies on the reduction of a nitro group to an amine. While a specific protocol for the 2-bromo-3-chloro isomer is not widely published, the following is a general and highly effective method for nitro group reduction.

Protocol:

  • In a round-bottom flask, suspend 2-bromo-3-chloronitrobenzene (1 mmol) and iron powder (3 mmol) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (typically 2-4 hours).

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol.

  • Neutralize the aqueous residue with a base (e.g., sodium carbonate) and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Route 3: Sandmeyer Reaction of 2,6-Dichloroaniline

The Sandmeyer reaction provides a versatile method for introducing a halide into an aromatic ring via a diazonium salt intermediate.

Protocol:

  • Diazotization: Dissolve 2,6-dichloroaniline (1 mmol) in a mixture of aqueous hydrobromic acid (48%) and water at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 mmol) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 mmol) in aqueous hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with aqueous sodium hydroxide and then with brine.

  • Dry the organic phase, filter, and concentrate. The crude product will likely require purification by column chromatography to separate it from isomeric byproducts.

Route 4: Direct Bromination of 3-Chloroaniline (via Acetanilide Protection)

Direct bromination of anilines is often unselective. Protection of the amino group as an acetanilide is a common strategy to control the regioselectivity of the subsequent bromination.

Protocol:

  • Acetylation: React 3-chloroaniline (1 mmol) with acetic anhydride (1.1 mmol) in the presence of a mild base (e.g., sodium acetate) or in acetic acid to form 3-chloroacetanilide.

  • Bromination: Dissolve the 3-chloroacetanilide in a suitable solvent such as acetic acid.

  • Add N-bromosuccinimide (NBS) (1.05 mmol) portion-wise at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into water and collect the precipitated solid by filtration. This solid will be a mixture of bromo-3-chloroacetanilide isomers.

  • Hydrolysis: Hydrolyze the acetanilide mixture by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield a mixture of bromo-3-chloroaniline isomers.

  • The desired this compound must be separated from other isomers by careful column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the four benchmarked synthetic routes.

G cluster_0 Route 1: Deprotection cluster_1 Route 2: Nitro Reduction cluster_2 Route 3: Sandmeyer Reaction cluster_3 Route 4: Direct Bromination A1 This compound A2 Boc Protection A1->A2 A3 tert-Butyl (2-bromo-3-chlorophenyl)carbamate A2->A3 A4 Deprotection (TFA) A3->A4 A5 This compound A4->A5 B1 2-Bromo-3-chloronitrobenzene B2 Reduction (Fe/HCl) B1->B2 B3 This compound B2->B3 C1 2,6-Dichloroaniline C2 Diazotization (NaNO2/HBr) C1->C2 C3 Diazonium Salt C2->C3 C4 Sandmeyer (CuBr) C3->C4 C5 This compound C4->C5 D1 3-Chloroaniline D2 Acetylation D1->D2 D3 3-Chloroacetanilide D2->D3 D4 Bromination (NBS) D3->D4 D5 Bromo-3-chloroacetanilide Isomers D4->D5 D6 Hydrolysis D5->D6 D7 This compound + Isomers D6->D7

Caption: Comparative workflow of synthetic routes to this compound.

Conclusion

The selection of an optimal synthetic route to this compound is highly dependent on the specific requirements of the research.

  • Route 1 (Deprotection) offers a high-yield final step, but the overall efficiency is contingent on the synthesis of the protected starting material.

  • Route 2 (Nitro Reduction) is a robust and likely high-yielding method, provided the nitro precursor is readily available. This is often a preferred industrial-scale route.

  • Route 3 (Sandmeyer Reaction) provides a powerful method for the introduction of the bromo group, but may require careful optimization to control byproduct formation.

  • Route 4 (Direct Bromination) is the most direct approach from a simple starting material but suffers from poor regioselectivity, necessitating a challenging purification process.

For laboratory-scale synthesis where purity is paramount, Route 1 or Route 2 would be the recommended starting points, assuming the availability of the necessary precursors. For process development and scale-up, Route 2 is likely the most economically viable. Further optimization of the Sandmeyer and direct bromination routes could enhance their attractiveness, particularly if regioselectivity can be effectively controlled.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-chloroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-3-chloroaniline, a chemical compound utilized in various research and development applications. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to ensure safety and regulatory compliance.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. Handling of this compound and its waste requires stringent safety measures to prevent exposure.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Face shield and safety glassesApproved under NIOSH (US) or EN 166 (EU) standards to protect against splashes and dust.
Hand Protection Chemical impermeable glovesGloves must be inspected before use and disposed of after contamination.
Body Protection Protective clothingTo prevent skin contact.
Respiratory Protection Use only in a well-ventilated area or outdoors.Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

Handle this compound in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before breaks.[3] Do not eat, drink, or smoke when using this product.[1][2]

II. Disposal Procedures for this compound Waste

The disposal of this compound is regulated and must be conducted by licensed professionals. Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect surplus and non-recyclable this compound in a suitable, closed, and properly labeled container for disposal.

    • For spills, carefully sweep up the solid material, avoiding dust formation, and place it into a designated, sealed container for disposal.[3][4][5]

  • Engage a Licensed Disposal Company:

    • Contact a licensed professional waste disposal service to handle the collected chemical waste.[3]

    • The material may be sent to a licensed chemical destruction plant or be disposed of through controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging Disposal:

    • Containers that held this compound must also be treated as hazardous waste.

    • Containers can be triple-rinsed (or the equivalent). The rinsate should be collected and treated as hazardous waste.

    • After proper rinsing, the packaging may be offered for recycling or reconditioning.[1]

    • Alternatively, puncture the container to render it unusable for other purposes and then dispose of it in a sanitary landfill, as permitted by local regulations.[1]

III. Regulatory Compliance

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. It is mandatory to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4][5]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path cluster_methods Approved Disposal Methods cluster_packaging Contaminated Packaging A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste This compound A->B C Segregate in a Labeled, Sealed Container B->C I Triple-Rinse Container B->I D Contact Licensed Waste Disposal Service C->D E Transport to Approved Treatment Facility D->E F Disposal Method E->F G Controlled Incineration F->G Option 1 H Chemical Destruction Plant F->H Option 2 J Collect Rinsate as Hazardous Waste I->J K Recycle/Recondition Container OR Puncture and Landfill I->K

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2-Bromo-3-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 2-Bromo-3-chloroaniline (CAS No: 96558-73-5). Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeMinimum Requirement
Eye/Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Chemical-impermeable gloves (inspect before use) and fire/flame resistant, impervious clothing.[1][2]
Respiratory A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol [3]
Appearance Solid
Melting Point 41-43 °C[3]
Boiling Point 277 °C[3]
Density 1.7 g/cm³[3]
Storage Class 13 - Non Combustible Solids
Occupational Exposure Limits No data available[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) weigh Weigh Solid Compound prep_area->weigh 3. Begin Experiment gather_ppe Gather Required PPE gather_ppe->prep_area 2. Prepare Workspace review_sds Review Safety Data Sheet (SDS) review_sds->gather_ppe 1. Assess Hazards dissolve Dissolve in Solvent weigh->dissolve 4. Prepare Solution reaction Perform Reaction dissolve->reaction 5. Conduct Synthesis decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate 6. Post-Experiment segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste 7. Waste Management dispose Dispose via Licensed Service segregate_waste->dispose 8. Final Disposal

Caption: Workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation :

    • Designate a specific area for handling, such as a chemical fume hood, to ensure adequate ventilation.[4][5][6]

    • Assemble and inspect all necessary PPE as detailed in Table 1.

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[5][6]

  • Handling :

    • When weighing the solid, avoid generating dust.[1]

    • If dissolving, add the solid to the solvent slowly.

    • Conduct all manipulations within the designated, ventilated area.

  • Accidental Release Measures :

    • In case of a spill, evacuate personnel to a safe area.[1][6]

    • Avoid dust formation.[1]

    • Use personal protective equipment, including chemical impermeable gloves, during cleanup.[1][6]

    • Collect the spilled material into a suitable, closed container for disposal.[1]

Disposal Plan

Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Do not dispose of this compound down the drain.

  • Collect waste containing this chemical in a designated, properly labeled, and sealed container.

  • Keep halogenated waste streams separate from non-halogenated waste to facilitate proper disposal.

  • Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[1]

Decontamination:

  • All glassware and equipment that have been in contact with this compound must be thoroughly decontaminated before reuse or disposal.

  • Wash contaminated clothing before reuse.[1]

First-Aid Measures:

  • If swallowed: Get medical help. Rinse mouth.[1]

  • If on skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.